Tetrahydrobostrycin
Description
This compound has been reported in Nigrospora, Fusarium, and Aspergillus with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20O8 |
|---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
(1S,2R,3S,4aS,9aR,10R)-1,2,3,5,8,10-hexahydroxy-6-methoxy-3-methyl-1,2,4,4a,9a,10-hexahydroanthracen-9-one |
InChI |
InChI=1S/C16H20O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,5,8,11,14-15,17-19,21-23H,4H2,1-2H3/t5-,8-,11+,14-,15+,16-/m0/s1 |
InChI Key |
BECCUNGYVJUQCO-BJVFMSSPSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@H]([C@@H]([C@H]1O)O)C(=O)C3=C([C@@H]2O)C(=C(C=C3O)OC)O)O |
Canonical SMILES |
CC1(CC2C(C(C1O)O)C(=O)C3=C(C2O)C(=C(C=C3O)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Tetrahydrobostrycin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydrobostrycin is a hexahydroanthrone derivative discovered from a marine-derived fungus, Aspergillus sp.[1]. This document provides a comprehensive technical overview of its discovery, including the detailed protocols for the fermentation of the producing organism, the extraction and isolation of the compound, and the spectroscopic methods used for its structure elucidation. Quantitative data, including NMR spectral assignments and biological activity, are presented in tabular format for clarity. Additionally, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific process.
Discovery and Isolation
Producing Organism and Fermentation
This compound was isolated from a fungus, identified as Aspergillus sp., which was derived from a marine sponge of the genus Spongia. The sponge was collected from a coral reef in Manado, Indonesia[1].
The isolation and cultivation of the fungus followed a standard microbiological protocol. The inner part of the sponge was placed on an agar plate, and the resulting fungal colony was isolated and identified. For the production of secondary metabolites, the Aspergillus sp. was cultured in twelve 500-mL Erlenmeyer flasks. Each flask contained 200 mL of a liquid medium composed of 2% glucose, 1% peptone, and 0.5% yeast extract dissolved in artificial seawater. The fungus was incubated at 30°C for a period of 14 days with shaking at 120 rpm[1].
Extraction and Purification
Following the incubation period, the fungal mycelia were separated from the culture broth and extracted with acetone. The acetone extract was concentrated, and the resulting aqueous residue was subjected to solvent-solvent partitioning with ethyl acetate (EtOAc). The bioactive EtOAc extract was then purified through a multi-step chromatographic process[1].
The purification cascade involved:
-
Silica Gel Column Chromatography: The crude EtOAc extract was first fractionated on a silica gel column.
-
Sephadex LH-20 Column Chromatography: Bioactive fractions from the silica gel column were further purified using a Sephadex LH-20 column.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC, yielding pure this compound[1].
The overall workflow from fungal culture to the isolation of the pure compound is depicted below.
Structure Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1].
-
Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) determined the molecular formula to be C₁₆H₁₈O₈ based on the (M−H)⁻ ion at m/z 341.1232[1].
-
NMR Spectroscopy: The planar structure and relative stereochemistry were established by analyzing ¹H-NMR, ¹³C-NMR, ¹H-¹H COSY, HMQC, HMBC, and NOESY spectral data. These analyses confirmed the hexahydroanthrone core and the positions of hydroxyl and methyl groups[1].
The structural relationship between this compound and the previously known compound, bostrycin, is shown below. This compound is a hydrated and reduced analog of bostrycin.
References
Tetrahydrobostrycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobostrycin is a naturally occurring hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp.[1][2]. As a member of the anthraquinone class of compounds, it has garnered interest for its potential, albeit reportedly weak, antibacterial and anticancer activities[1][3]. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, biological activity, and the experimental protocols for its isolation and characterization. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a brownish solid with a molecular weight of approximately 342.31 g/mol , calculated from its molecular formula C₁₆H₁₈O₈[1]. Commercial suppliers report a molecular weight of 340.3, and a purity of greater than 97%[3]. It is recommended to store the compound at +4°C[3].
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₈ | [1] |
| Molecular Weight | 342.31 g/mol (calculated); 340.3 g/mol (commercial) | [1][3] |
| CAS Number | 1072119-07-3 | [3] |
| Appearance | Brownish solid | [3] |
| Purity | >97% | [3] |
| Storage | +4°C | [3] |
Note: The discrepancy in molecular weight may be due to different analytical methods or the presence of different isotopes.
Biological Activity
This compound has been reported to exhibit weak antibacterial and anticancer properties[1][3].
Antibacterial Activity
In a disc diffusion assay, this compound (at 100 µ g/disc ) demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria[2].
| Bacterial Strain | Inhibition Zone Diameter (mm) | Concentration | Reference |
| Staphylococcus aureus | 15 | 100 µ g/disc | [2] |
| Escherichia coli | 9.2 | 100 µ g/disc | [2] |
Note: Minimum Inhibitory Concentration (MIC) values have not been reported in the reviewed literature.
Anticancer Activity
The anticancer activity of this compound is described as weak by commercial suppliers[3]. Specific quantitative data, such as IC50 values against various cancer cell lines, are not yet available in the public domain.
Mechanism of Action and Signaling Pathways
To date, the specific mechanism of action of this compound has not been elucidated. Furthermore, there are no published studies on its modulation of cellular signaling pathways. Given its structural similarity to other anthraquinone compounds, it may potentially exert its biological effects through mechanisms such as DNA intercalation or inhibition of topoisomerase II, but this remains to be experimentally verified.
Experimental Protocols
Isolation of this compound from Aspergillus sp.
The following protocol is based on the methodology described by Xu et al. (2008)[1][2].
Caption: Isolation and purification workflow for this compound.
-
Fungal Strain and Cultivation : The marine-derived fungus Aspergillus sp. (strain 05F16), isolated from an unidentified alga, is cultured in a 1/2 potato dextrose medium prepared with 50% natural seawater. The fungus is grown under static conditions at 20°C for approximately three weeks[2].
-
Extraction : The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then subjected to solvent extraction using ethyl acetate. The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude extract[2].
-
Purification : The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation on a silica gel column, followed by further purification on an ODS (octadecylsilane) column. The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound[2].
-
Structure Elucidation : The chemical structure of the isolated compound is determined using various spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), and mass spectrometry[1].
Antibacterial Activity Assay (Disc Diffusion Method)
The following is a generalized protocol for assessing antibacterial activity using the disc diffusion method as described by Xu et al. (2008)[2].
References
An In-depth Technical Guide to Tetrahydrobostrycin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp., represents a molecule of interest for its potential, albeit weak, antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation and structural elucidation are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores potential mechanisms of action based on related anthraquinone and tetrahydroanthracene compounds, offering insights for future research and drug development endeavors.
Chemical Structure and Identification
This compound is a polyketide belonging to the anthraquinone class of natural products. Its core structure is a tetrahydroanthracenedione moiety, characterized by a partially saturated ring system.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione[1] |
| Molecular Formula | C₁₆H₁₆O₈[1] |
| Molecular Weight | 340.3 g/mol [2] |
| CAS Number | 1072119-07-3[2] |
| Appearance | Brownish solid[2] |
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The optical activity of the molecule has also been characterized.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Optical Rotation | [α]D²⁰ -116.6° (c 0.8, MeOH)[3] |
| High-Resolution Mass Spectrometry (HRFAB-MS) | m/z 341.1232 [M-H]⁻ (Calcd for C₁₆H₁₅O₈, 341.1236)[3] |
| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 12.5 (s, 1H), 12.1 (s, 1H), 7.15 (s, 1H), 5.5 (d, J=6.0 Hz, 1H), 5.1 (d, J=6.0 Hz, 1H), 4.5 (d, J=8.8 Hz, 1H), 4.2 (d, J=8.8 Hz, 1H), 3.8 (s, 3H), 3.3 (m, 1H), 2.9 (dd, J=13.2, 8.8 Hz, 1H), 2.5 (dd, J=13.2, 4.4 Hz, 1H), 1.2 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 188.5, 182.1, 162.5, 161.9, 158.2, 135.2, 110.1, 108.9, 108.1, 75.1, 70.2, 68.9, 56.2, 45.1, 38.9, 23.5 |
Experimental Protocols
Isolation and Purification of this compound from Aspergillus sp.
The following protocol is a generalized procedure for the isolation of anthraquinones from fungal cultures, adapted for this compound based on available literature.
-
Fungal Cultivation: Aspergillus sp. (strain 05F16) is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for several weeks.
-
Extraction: The culture broth and mycelia are separated. The mycelia are extracted with an organic solvent such as ethyl acetate. The culture filtrate is also partitioned against ethyl acetate. The organic extracts are then combined.
-
Concentration: The combined organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent system such as methanol or a chloroform-methanol mixture to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Structural Elucidation Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D spectra are used to determine the connectivity of atoms and the overall structure of the molecule.
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a suitable technique for determining the accurate mass of polar molecules like this compound.
-
Sample Preparation: The sample is mixed with a suitable matrix (e.g., glycerol) on a probe tip.
-
Data Acquisition: The sample is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), and the resulting ions are analyzed by the mass spectrometer.
-
Data Analysis: The high-resolution mass measurement provides the elemental composition of the molecule, which is crucial for confirming the molecular formula.
-
Biological Activity and Potential Mechanism of Action
This compound has been reported to exhibit weak antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as weak cytotoxic activity against certain cancer cell lines. The precise mechanisms of action have not been elucidated for this compound itself. However, based on the known activities of related anthraquinone and tetrahydroanthracene compounds, a hypothetical mechanism for its cytotoxic effects can be proposed.
Many anthraquinone derivatives are known to exert their anticancer effects through the induction of apoptosis. This can involve the modulation of key signaling pathways that regulate cell survival and death.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrahydrobostrycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from marine-derived fungi, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and methodologies for its study. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a brownish solid with a molecular weight of 340.3.[1] Its chemical formula is C₁₆H₁₈O₇, which has been determined through spectral data analysis. The purity of commercially available this compound is typically greater than 97%.[1]
| Property | Value | Source |
| Molecular Weight | 340.3 | [1] |
| Chemical Formula | C₁₆H₁₈O₇ | |
| Appearance | Brownish Solid | [1] |
| Purity | >97% | [1] |
| CAS Number | 1072119-07-3 | [1] |
Biological Activity
Preliminary studies have indicated that this compound possesses weak antibacterial and anticancer properties.[1] It has demonstrated weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[2] Further research is required to fully elucidate its spectrum of activity and potential therapeutic applications.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus sp.
This protocol is based on the methodology described by Xu et al. (2008) for the isolation of this compound from the marine-derived fungus Aspergillus sp. strain 05F16.[2]
Workflow for Isolation and Purification:
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Aspergillus sp. strain 05F16 is cultured in a suitable seawater-based medium.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to separate components based on polarity.
-
ODS HPLC: Fractions containing this compound are further purified using octadecylsilane (ODS) high-performance liquid chromatography (HPLC).
Cytotoxicity Assay
The following is a general protocol for assessing the cytotoxic activity of this compound against cancer cell lines using the MTT assay.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound and a vehicle control.
-
MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Following incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control and plotted against the concentration of this compound to determine the IC₅₀ value.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are yet to be fully elucidated, studies on the related compound, bostrycin, suggest potential involvement of key cellular signaling pathways. Bostrycin has been shown to induce apoptosis in breast cancer cells through the Akt/FOXO pathway and inhibit the proliferation of human lung carcinoma cells by downregulating the PI3K/Akt pathway.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis:
Caption: Hypothesized signaling pathway for this compound's pro-apoptotic effect.
This proposed pathway suggests that this compound may inhibit the PI3K/Akt signaling cascade. This inhibition could lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately resulting in caspase activation and programmed cell death. Further experimental validation, such as through Western blot analysis of key pathway proteins, is necessary to confirm this hypothesis.
References
In-Depth Technical Guide to Tetrahydrobostrycin
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity: Tetrahydrobostrycin
This compound, a hexahydroanthrone derivative, has been identified with the Chemical Abstracts Service (CAS) number 107211-07-3 . This compound was first isolated from a marine-derived fungus, Aspergillus sp. strain 05F16, collected from a coral reef in Manado, Indonesia.
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 107211-07-3 | [1] |
| Molecular Weight | 340.3 g/mol | [1] |
| Appearance | Brownish solid | [1] |
| Purity | >97% | [1] |
Biological Activity: A Synopsis
This compound has demonstrated preliminary biological activity as a weak antibacterial and a weak anticancer compound. Its efficacy has been qualitatively assessed against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Initial studies have shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli. The table below summarizes the available quantitative data on its antimicrobial activity.
| Test Organism | Concentration | Inhibition Zone Diameter |
| Staphylococcus aureus | 100 µ g/disc | 15 mm |
| Escherichia coli | 100 µ g/disc | 9.2 mm |
Anticancer Potential
While characterized as a weak anticancer compound, specific details regarding the mechanism of action and the signaling pathways involved in the anticancer activity of this compound are not yet extensively documented in publicly available literature. However, studies on the closely related compound, bostrycin, have indicated broad-spectrum antitumor activity. Bostrycin has been shown to induce apoptosis in breast cancer cells through the Akt/FOXO pathway and inhibit the proliferation of human lung carcinoma cells by downregulating the PI3K/Akt signaling pathway. These findings suggest that this compound may exert its potential anticancer effects through similar mechanisms.
Experimental Protocols
Isolation of this compound
The following outlines the general procedure for the isolation of this compound from its fungal source, Aspergillus sp.
References
Natural Sources of Tetrahydrobostrycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobostrycin is a hexahydroanthrone derivative that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from marine-derived fungi. The document details generalized experimental protocols for its extraction, purification, and characterization, and presents a putative biosynthetic pathway. Quantitative data, where available for related compounds from the primary source, is summarized, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a polyketide belonging to the family of hexahydroanthrones. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial and cytotoxic properties. The exploration of novel natural sources for bioactive compounds is a critical aspect of drug discovery and development. This guide focuses on the known natural producers of this compound and the methodologies for its study.
Primary Natural Source: Marine-Derived Fungi
The primary natural source of this compound identified to date is a marine-derived fungus. Specifically, it has been isolated from Aspergillus sp. strain 05F16, which was collected from an unidentified alga in a coral reef environment.[1][2][3] Marine fungi are increasingly recognized as a prolific source of novel bioactive secondary metabolites.[4]
In addition to this compound, this fungal strain has also been found to produce other related compounds, including 1-deoxythis compound and the more widely known bostrycin.[1][2] Deoxybostrycin, a structurally similar compound, has been isolated from the mangrove endophytic fungus Nigrospora sp..[5]
Quantitative Data
While the definitive yield of this compound from Aspergillus sp. 05F16 is not specified in the available literature, the yields of co-isolated compounds provide a general indication of the productivity of the fungal strain.
| Compound | Yield (mg) | Source Organism |
| 1-deoxythis compound | 6.8 | Aspergillus sp. 05F16 |
| Bostrycin | 10.8 | Aspergillus sp. 05F16 |
Table 1: Yields of hexahydroanthrone derivatives isolated from the culture of Aspergillus sp. 05F16.
Experimental Protocols
The following sections outline a generalized methodology for the isolation and characterization of this compound from a fungal source, based on standard practices for the extraction of fungal secondary metabolites.
Fungal Cultivation and Extraction
A pure culture of the producing fungal strain is required. The fungus is typically cultivated in a suitable liquid medium to encourage the production of secondary metabolites.
-
Inoculation and Incubation: The fungal strain is inoculated into a liquid culture medium (e.g., Potato Dextrose Broth) and incubated for a period of several weeks at a controlled temperature.
-
Biomass and Filtrate Separation: After incubation, the fungal biomass is separated from the culture broth by filtration.
-
Extraction: Both the fungal mycelia and the culture filtrate are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude secondary metabolites. The extracts are then combined and concentrated under reduced pressure.
Purification
The crude extract is subjected to a series of chromatographic techniques to purify this compound.
-
Initial Fractionation: The crude extract is typically fractionated using column chromatography with a stationary phase like silica gel and a gradient of solvents with increasing polarity.
-
Further Purification: Fractions containing the target compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a methanol-water gradient).
Structure Elucidation and Characterization
The structure of the purified this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.
Putative Biosynthetic Pathway of this compound
As a polyketide, the biosynthesis of this compound is proposed to start from simple carboxylic acid units via the polyketide pathway. The core of this pathway is a large multifunctional enzyme known as a Polyketide Synthase (PKS).
The proposed pathway involves:
-
Chain Assembly: The PKS catalyzes the sequential condensation of acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units) to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular aldol condensations to form the aromatic ring system characteristic of hexahydroanthrones.
-
Tailoring Modifications: A series of post-PKS modifications, including reductions, hydroxylations, and methylations, are carried out by specific tailoring enzymes to yield the final structure of this compound.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Putative Biosynthetic Pathway
Caption: A putative biosynthetic pathway for this compound.
Conclusion
This compound is a natural product of interest that is produced by the marine-derived fungus Aspergillus sp. 05F16. While quantitative data on its production is limited, established methodologies for the isolation and characterization of fungal polyketides can be applied to obtain this compound for further research. The elucidation of its complete biosynthetic pathway will require further genetic and biochemical studies. This guide provides a foundational understanding for researchers and professionals in the field of natural product drug discovery.
References
- 1. Illuminating the diversity of aromatic polyketide synthases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
An In-Depth Technical Guide to Tetrahydrobostrycin Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobostrycin, a hexahydroanthrone derivative, is a polyketide natural product with noted biological activities, including antibacterial properties. This document provides a comprehensive overview of the organisms known to produce this compound, with a primary focus on fungal species. It details the quantitative data available on its production, outlines experimental protocols for its isolation and purification, and describes the known biosynthetic pathways and regulatory influences. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
This compound Producing Organisms
This compound and its related compounds are primarily produced by various species of filamentous fungi. The most well-documented producers belong to the genus Aspergillus. Other fungal genera have also been identified as sources of the closely related compound, bostrycin, from which this compound is derived.
Known Producing Organisms:
-
Aspergillus sp.: A marine-derived fungus, designated as strain 05F16, has been identified as a producer of both this compound and 1-deoxythis compound.[1][2]
-
Bostryconema alpestre: This fungus is the original source from which the related compound bostrycin was first isolated.[1]
-
Nigrospora oryzae: This species has also been reported as a producer of bostrycin.[1]
-
Arthrinium phaeospermum: Another fungal species identified as a source of bostrycin.[1]
While this guide focuses on this compound, the organisms producing its precursor, bostrycin, are crucial for understanding its biosynthesis and potential for discovery of novel derivatives.
Quantitative Production Data
Quantitative data on the production of this compound is limited. However, one study on Aspergillus sp. 05F16 provides some insight into the yields that can be expected under laboratory conditions.
| Compound | Producing Organism | Culture Conditions | Yield |
| 1-Deoxythis compound | Aspergillus sp. 05F16 | Twelve 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 potato dextrose medium (50% natural seawater), cultured for about three weeks at 20°C.[1] | 6.8 mg |
| Bostrycin | Aspergillus sp. 05F16 | Twelve 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 potato dextrose medium (50% natural seawater), cultured for about three weeks at 20°C.[1] | 10.8 mg |
Note: The total culture volume from which these yields were obtained was 1,800 ml.[1]
Experimental Protocols
The following sections provide a detailed methodology for the cultivation of a this compound-producing fungus and the subsequent extraction and purification of the target compounds. These protocols are based on established methods for fungal secondary metabolite research.
Cultivation of Aspergillus sp.
This protocol is adapted from the cultivation of Aspergillus sp. 05F16.[1]
Materials:
-
Aspergillus sp. strain (e.g., 05F16)
-
Potato Dextrose Agar (PDA) plates
-
1/2 Potato Dextrose (PD) medium with 50% natural seawater
-
500-ml Erlenmeyer flasks
-
Sterile inoculation loop or scalpel
-
Incubator
Procedure:
-
Activation of Culture: From a stock culture, inoculate the Aspergillus sp. onto a PDA plate. Incubate at 20-25°C until sufficient mycelial growth and sporulation are observed.
-
Inoculation of Liquid Culture: Prepare 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 PD medium with 50% natural seawater.
-
Using a sterile inoculation loop or scalpel, transfer a small piece of the agar containing the fungal mycelium into each flask.
-
Incubation: Incubate the flasks at 20°C for approximately three weeks under static conditions.[1]
Extraction and Purification of this compound
This protocol is a generalized procedure based on the successful isolation of this compound and its derivatives.[1]
Materials:
-
Fungal culture broth and mycelium
-
Ethyl acetate (EtOAc)
-
Acetone
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with an ODS column
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth exhaustively with an equal volume of EtOAc.
-
Extract the mycelium with acetone. After filtration, evaporate the acetone and then extract the remaining aqueous phase with EtOAc.
-
Combine all EtOAc extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from n-hexane to chloroform and then to methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and related compounds and concentrate them.
-
Further purify the compounds using a reversed-phase HPLC system with an ODS column.
-
A typical mobile phase for separation could be a gradient of acetonitrile and water. For the isolation of this compound from Aspergillus sp. 05F16, a mobile phase of MeCN-H₂O (52:48) was used.[1]
-
Collect the peaks corresponding to this compound and its derivatives.
-
Confirm the purity and identity of the isolated compounds using spectroscopic methods such as NMR and Mass Spectrometry.
-
Biosynthetic and Signaling Pathways
Biosynthesis of Bostrycin and this compound
Bostrycin, the precursor to this compound, is a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of such complex molecules is encoded by a cluster of genes known as a biosynthetic gene cluster (BGC).
While the specific BGC for bostrycin has not been fully elucidated, the general pathway for the biosynthesis of such aromatic polyketides involves the following key steps:
-
Polyketide Chain Assembly: A starter unit (typically acetyl-CoA) and several extender units (malonyl-CoA) are sequentially condensed by a Type I or Type II PKS to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone scaffold of bostrycin.
-
Tailoring Modifications: A series of post-PKS modifications, such as hydroxylations, methylations, and reductions, are carried out by tailoring enzymes encoded within the BGC to produce the final bostrycin molecule.
This compound is then likely formed from bostrycin through a reduction reaction, although the specific enzyme responsible for this conversion has not yet been identified.
References
An In-depth Technical Guide on the Tetrahydrobostrycin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobostrycin, a hexahydroanthrone derivative, belongs to the diverse family of fungal polyketides. Its structural similarity to other known fungal metabolites, such as the anthraquinone bostrycin and the fusarubins, suggests a conserved biosynthetic origin revolving around a non-reducing polyketide synthase (NR-PKS). This technical guide delineates the putative biosynthetic pathway of this compound, drawing parallels from the well-characterized fusarubin/bostrycoidin pathway in Fusarium species. The pathway commences with the synthesis of a heptaketide backbone by an NR-PKS, followed by a series of tailoring steps including cyclization, methylation, oxidation, and reduction, catalyzed by a suite of dedicated enzymes. This document provides a comprehensive overview of the key enzymes, their proposed functions, and relevant experimental methodologies for studying this pathway, aimed at facilitating further research and potential applications in drug development.
Introduction
Fungal polyketides represent a vast and structurally diverse class of secondary metabolites with a wide range of biological activities. Among these, this compound, isolated from the marine-derived fungus Aspergillus sp., has garnered interest due to its hexahydroanthrone core structure. Understanding the biosynthesis of such complex molecules is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide provides an in-depth analysis of the proposed biosynthetic pathway of this compound, leveraging the significant research conducted on the analogous fusarubin and bostrycoidin pathways.
The Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is hypothesized to be orchestrated by a biosynthetic gene cluster (BGC) encoding a core non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes. The pathway can be conceptually divided into the following stages:
Polyketide Chain Assembly
The pathway is initiated by a Type I NR-PKS, a large, multidomain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a linear heptaketide chain. The key domains of this PKS and their functions are outlined below:
-
Starter Unit-ACP Transacylase (SAT): Selects and loads the initial acetyl-CoA starter unit.
-
Malonyl-CoA:ACP Transacylase (MAT): Loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP) domain.
-
Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the malonyl-ACP.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
-
Product Template (PT): Controls the cyclization and aromatization of the polyketide chain.
-
Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release of the cyclized product from the PKS.
Cyclization and Aromatization
Following its synthesis, the linear heptaketide undergoes a series of intramolecular aldol condensations and cyclizations, guided by the PT domain of the PKS, to form a fused aromatic ring system characteristic of anthraquinones.
Tailoring Modifications
The initial polyketide scaffold is then subjected to a series of modifications by tailoring enzymes encoded within the same BGC. These modifications are crucial for generating the final structure of this compound.
-
O-Methylation: An O-methyltransferase introduces a methyl group, likely at the C-8 position, a common modification in related fungal anthraquinones.
-
Oxidation: A FAD-binding monooxygenase is proposed to catalyze hydroxylation reactions on the aromatic ring.
-
Reduction: The key step differentiating this compound from its anthraquinone relatives is the reduction of one of the aromatic rings. This is likely carried out by one or more reductases or dehydrogenases encoded within the BGC, leading to the characteristic hexahydroanthrone core. The exact nature and sequence of these reduction steps are a key area for future investigation.
Key Enzymes and Their Functions
Based on the well-studied fusarubin gene cluster in Fusarium solani, which is responsible for the production of bostrycoidin, the following key enzymes are proposed to be involved in the this compound pathway:
| Proposed Enzyme | Gene (from Fusarubin Cluster) | Function |
| Non-Reducing Polyketide Synthase | fsr1 (PKS3) | Synthesis and cyclization of the heptaketide backbone. |
| O-Methyltransferase | fsr2 | Catalyzes the transfer of a methyl group to a hydroxyl group on the anthraquinone scaffold. |
| FAD-binding Monooxygenase | fsr3 | Performs oxidative modifications, likely hydroxylation, of the aromatic rings. |
| Putative Reductase(s)/Dehydrogenase(s) | - | Catalyze the reduction of the aromatic ring to form the hexahydroanthrone core. The specific genes for this function in the this compound cluster remain to be identified. |
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway Diagram
Experimental Workflow for Gene Cluster Identification and Characterization
Experimental Protocols
Fungal Culture and Metabolite Extraction
-
Culture: Inoculate Aspergillus sp. on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth). Incubate at 25-28°C for 14-21 days.
-
Extraction:
-
For solid cultures, macerate the agar and mycelium in ethyl acetate.
-
For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium with ethyl acetate and the broth separately with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Heterologous Expression of the Biosynthetic Gene Cluster
-
Gene Cloning: Amplify the entire biosynthetic gene cluster from the genomic DNA of the producing fungus using long-range PCR.
-
Vector Construction: Clone the amplified gene cluster into a suitable fungal expression vector.
-
Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression construct.
-
Expression and Analysis: Culture the transformed host under inducing conditions and analyze the culture extract for the production of this compound and its intermediates using LC-MS.
In Vitro Enzyme Assays
-
Protein Expression and Purification: Clone the gene for the enzyme of interest (e.g., O-methyltransferase, monooxygenase) into an E. coli expression vector. Express the protein and purify it using affinity chromatography.
-
Assay:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (a biosynthetic intermediate), and necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, NADPH and FAD for monooxygenases).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Quench the reaction and extract the products with an organic solvent.
-
Analyze the products by LC-MS to determine enzyme activity and product identity.
-
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and production titers, for the this compound biosynthetic pathway. However, studies on the related bostrycoidin production in Fusarium solani have reported yields of up to 2.2 mg/L in a heterologous Saccharomyces cerevisiae expression system. This provides a benchmark for future optimization of this compound production.
Conclusion
The proposed biosynthetic pathway for this compound, based on the well-established principles of fungal polyketide synthesis and analogies to the fusarubin/bostrycoidin pathway, provides a solid framework for future research. The elucidation of the specific genes and enzymes involved, particularly the reductases responsible for the formation of the hexahydroanthrone core, will be a key step in fully understanding and manipulating this pathway. The experimental approaches outlined in this guide offer a roadmap for researchers to unravel the intricacies of this compound biosynthesis, paving the way for the development of novel therapeutic agents.
"Tetrahydrobostrycin mechanism of action"
An In-Depth Technical Guide on the Mechanism of Action of Tetrahydrobostrycin and its Analogue, Bostrycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp.[1]. While research on this compound is in its nascent stages, its structural similarity to the well-studied compound Bostrycin provides a strong foundation for predicting its mechanism of action. This guide synthesizes the available information on this compound and delves into the extensive research on Bostrycin to offer a comprehensive understanding of their potential biological activities.
Bostrycin, a polyketide natural product, has demonstrated notable anticancer and antibiotic properties[2]. Its mechanism of action is primarily attributed to the induction of apoptosis through mitochondrial pathways and the modulation of key cellular signaling cascades[3][4]. This document will detail the known cytotoxic effects, antibacterial activity, and the molecular pathways influenced by these compounds, presenting a valuable resource for researchers in drug discovery and development.
Chemical Structures
The chemical structures of this compound and Bostrycin are presented below. The key structural difference lies in the degree of saturation of the anthraquinone core.
References
Tetrahydrobostrycin: A Technical Guide on its Antibiotic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tetrahydrobostrycin, a derivative of the natural compound bostrycin, has garnered interest for its potential as an antibiotic. This technical guide provides a comprehensive overview of the available scientific data on bostrycin and its analogues as a foundational reference for the exploration of this compound. Due to a scarcity of direct research on this compound, this document leverages the more extensive research on its parent compound, bostrycin, to infer potential properties and guide future research. This guide covers its antibacterial activity, mechanism of action, cytotoxicity, and relevant experimental protocols, presented in a format tailored for scientific and drug development professionals.
Antibacterial Activity and Spectrum
Bostrycin has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria.[1] Its efficacy against a range of pathogens suggests a potential for development as a targeted antibiotic.
Table 1: Minimum Inhibitory Concentration (MIC) of Bostrycin Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Bacillus cereus | Gram-positive | Data not available | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Data not available | [1] |
| Streptococcus pneumoniae | Gram-positive | Data not available | [1] |
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | Data not available | [1] |
| Gram-negative bacteria | Gram-negative | Ineffective | [1] |
| Candida albicans | Fungus | Ineffective | [1] |
Note: Specific MIC values for the listed Gram-positive bacteria were not available in the searched literature, though potent activity was described.[1]
The antibacterial effect of bostrycin is selective, with no reported activity against Gram-negative bacteria or fungi such as Candida albicans.[1] This specificity is attributed to differences in the cell envelope structure between Gram-positive and Gram-negative organisms.[1]
Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary antibacterial mechanism of bostrycin is the inhibition of bacterial cell wall biosynthesis.[1] This process is critical for bacterial survival, and its disruption leads to cell lysis and death.
In Gram-positive bacteria, bostrycin is understood to directly target the nascent penta-peptide of the peptidoglycan, a key structural component of the cell wall.[1] By interfering with this component, it effectively blocks the subsequent steps of cell wall assembly. The inability of bostrycin to act on Gram-negative bacteria is due to the presence of an outer membrane that prevents the compound from reaching its peptidoglycan target.[1]
Caption: Proposed mechanism of bostrycin's antibacterial action.
Cytotoxicity Profile
While showing promise as an antibiotic, bostrycin also exhibits significant cytotoxic activity against a range of human cancer cell lines. This dual activity is a critical consideration in its development as a therapeutic agent.
Table 2: Cytotoxicity of Bostrycin and its Derivatives against Human Cancer Cell Lines (IC50 values)
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Bostrycin | SCC9 | Tongue Squamous | 15.78 (5.37 µg/mL) | [2] |
| Bostrycin | SCC25 | Tongue Squamous | 10.29 (3.50 µg/mL) | [2] |
| 10-deoxy-bostrycin | A549 | Lung Carcinoma | 4.56 | [3] |
| Bostrycin Derivative 7 | A549 | Lung Carcinoma | 0.78 | [] |
| Bostrycin Derivative 8 | A549 | Lung Carcinoma | 0.52 | [] |
| Epirubicin (Control) | A549 | Lung Carcinoma | 0.61 | [] |
Note: IC50 values were converted from µg/mL to µM for bostrycin using a molecular weight of 340.3 g/mol .
The cytotoxic mechanism of bostrycin involves the induction of mitochondria-mediated apoptosis.[5][6] Studies in yeast and human cancer cells have shown that bostrycin treatment leads to an increase in intracellular reactive oxygen species (ROS), chromatin condensation, DNA fragmentation, and a decrease in mitochondrial membrane potential.[2][5] This programmed cell death is initiated through a caspase-independent pathway.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for antibiotic efficacy. A standard method for determining MIC is the broth microdilution assay.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The antibiotic (e.g., bostrycin) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., bostrycin) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Caption: Workflow for cytotoxicity assessment using the MTT assay.
In Vivo Studies
Currently, there is a lack of available data from in vivo studies investigating the antibacterial efficacy of bostrycin or this compound. Such studies are a critical next step in evaluating the therapeutic potential and safety profile of these compounds.
Conclusion and Future Directions
The existing body of research on bostrycin provides a strong foundation for investigating this compound as a potential antibiotic. The demonstrated activity against Gram-positive bacteria and the elucidated mechanism of action are promising starting points. However, several key areas require further investigation:
-
Quantitative Antibacterial Spectrum: A comprehensive analysis of the MICs of this compound against a broad panel of clinically relevant Gram-positive bacteria is essential.
-
Cytotoxicity and Selectivity: A thorough evaluation of the cytotoxicity of this compound against various human cell lines is necessary to determine its therapeutic index.
-
In Vivo Efficacy and Safety: Preclinical animal models are required to assess the in vivo antibacterial activity, pharmacokinetics, and toxicology of this compound.
-
Chemical Synthesis and Derivatization: The synthesis of this compound and a variety of its derivatives could lead to compounds with improved efficacy and reduced cytotoxicity.
This technical guide summarizes the current understanding of bostrycin as a proxy for this compound and highlights the critical next steps for the research and development of this potential new antibiotic. The data presented herein should serve as a valuable resource for scientists and drug development professionals in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Butirosin, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bostrycin, a novel coupling agent for protein immobilization and prevention of biomaterial-centered infection produced by Nigrospora sp. No. 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Unveiling the Anticancer Potential of Bostrycin: A Technical Guide
Disclaimer: This technical guide focuses on the anticancer properties of Bostrycin , a naturally occurring anthraquinone. The initial request for "Tetrahydrobostrycin" did not yield sufficient publicly available research data. Bostrycin is a closely related compound for which scientific literature is available.
Executive Summary
Bostrycin, a secondary metabolite isolated from mangrove endophytic fungi, has emerged as a promising candidate in anticancer research. This document provides a comprehensive overview of its cytotoxic and apoptotic effects on various cancer cell lines. We delve into its mechanisms of action, focusing on the modulation of key signaling pathways, and present quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for the key assays used to elucidate the anticancer properties of Bostrycin, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Bostrycin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression. The core mechanisms identified are:
-
Induction of Mitochondria-Mediated Apoptosis: Bostrycin triggers the intrinsic apoptotic pathway. This is characterized by a decrease in mitochondrial membrane potential, a critical event in the initiation of apoptosis[1][2]. This disruption of mitochondrial function is a key aspect of its cytotoxic effects.
-
Cell Cycle Arrest: Depending on the cancer cell type, Bostrycin has been shown to cause cell cycle arrest at either the G0/G1 or G2/M phase[3][4]. By halting the cell cycle, Bostrycin prevents the proliferation of cancerous cells.
-
Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS[1]. Elevated ROS levels can lead to oxidative stress, damaging cellular components and contributing to the induction of apoptosis.
-
Modulation of Key Signaling Pathways: Bostrycin's anticancer activity is linked to its ability to interfere with critical cell survival and proliferation pathways, most notably the PI3K/Akt signaling cascade[5][6].
Quantitative Data: Cytotoxic Activity of Bostrycin
The efficacy of Bostrycin has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available IC50 values for Bostrycin and its derivatives.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Bostrycin | SCC9 | Tongue Squamous Cell Carcinoma | 2.18 - 7.71 | [3] |
| SCC25 | Tongue Squamous Cell Carcinoma | 2.18 - 7.71 | [3] | |
| A549 | Lung Carcinoma | Not specified | [5][6] | |
| MCF-7 | Breast Cancer | Not specified | ||
| MDA-MB-435 | Melanoma | Not specified | ||
| HepG2 | Liver Cancer | Not specified | ||
| HCT-116 | Colon Cancer | Not specified | ||
| MCG-803 | Gastric Cancer | Not specified | [3] | |
| MCF-10A | Normal Breast Epithelial | 14.08 | [3] | |
| Deoxybostrycin Derivatives | MDA-MB-435 | Melanoma | 0.62 - 10 | |
| HepG2 | Liver Cancer | 0.62 - 10 | ||
| HCT-116 | Colon Cancer | 0.62 - 10 |
Note: Some studies confirm inhibitory effects without specifying precise IC50 values.
Signaling Pathways Modulated by Bostrycin
Bostrycin's ability to induce apoptosis and inhibit proliferation is directly linked to its influence on crucial intracellular signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its overactivation is a common feature in many cancers[7][8][9]. Bostrycin has been shown to downregulate this pathway in human lung adenocarcinoma A549 cells[5][6]. It is suggested that this inhibition contributes to the observed cell cycle arrest and apoptosis[5][6].
Induction of the Mitochondrial Apoptosis Pathway
Bostrycin directly triggers the intrinsic pathway of apoptosis by acting on the mitochondria[3][4][10]. This involves the upregulation of pro-apoptotic proteins like Bax, leading to the permeabilization of the mitochondrial outer membrane and a subsequent cascade of events culminating in cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer properties of Bostrycin.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[11][12].
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Bostrycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Bostrycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Bostrycin. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Analysis of Apoptosis Markers by Western Blot
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP[13][14][15][16].
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treating cells with Bostrycin for the desired time, wash the cells with cold PBS and lyse them with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[15].
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression or cleavage.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[17][18][19][20][21].
Materials:
-
Treated and untreated cell samples
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with Bostrycin for the desired duration. Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Incubate the cells in ethanol for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at 37°C in the dark. The RNase A will degrade RNA, ensuring that PI only binds to DNA[20].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is typically displayed as a histogram. Analyze the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Experimental and Logical Workflow
The investigation of a novel anticancer compound like Bostrycin follows a logical progression from initial screening to mechanistic studies.
Conclusion
Bostrycin demonstrates significant anticancer activity against a range of cancer cell lines, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. Its ability to downregulate the pro-survival PI3K/Akt signaling pathway highlights its potential as a targeted therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further preclinical investigation into the therapeutic potential of Bostrycin and its analogues in oncology.
References
- 1. The anthracenedione compound bostrycin induces mitochondria-mediated apoptosis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer [mdpi.com]
- 9. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - Jie - Translational Cancer Research [tcr.amegroups.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. nanocellect.com [nanocellect.com]
Tetrahydrobostrycin: A Literature Review of a Scarcely Explored Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobostrycin is a hexahydroanthrone derivative first reported in 2008. As a member of the broader class of tetrahydroanthraquinones, a group of microbial secondary metabolites, it holds potential for biological activity. However, a comprehensive review of the existing scientific literature reveals that detailed studies on this compound are exceptionally limited. The primary and seemingly sole source of public information originates from its initial isolation and characterization. This technical guide aims to consolidate the available knowledge on this compound, highlight the significant gaps in the current understanding of this molecule, and provide context based on related compounds.
Physicochemical Properties and Biological Activity
The initial and only publicly detailed report on this compound describes its isolation from a marine-derived fungus, Aspergillus sp.. While the study successfully characterized its structure, it provided limited quantitative data on its biological activities. What is known is that it is classified as a weak antibacterial and weak anticancer compound.
Table 1: Physicochemical and Biological Activity of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₇ | Xu et al., 2008 |
| Molecular Weight | 320.29 g/mol | Xu et al., 2008 |
| Biological Class | Hexahydroanthrone | Xu et al., 2008 |
| Reported Activity | Weak antibacterial, Weak anticancer | Xu et al., 2008 |
| Quantitative Data | ||
| IC50 (Cytotoxicity) | Not Reported | - |
| MIC (Antimicrobial) | Not Reported | - |
Note: The lack of reported IC50 and MIC values is a critical data gap in the current literature.
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound beyond its initial isolation are not available in the public domain. The following summarizes the general procedures likely employed for its isolation and characterization based on the initial report.
Isolation and Characterization of this compound
The isolation of this compound was reported from the fermentation broth of the marine-derived fungus Aspergillus sp.. A general workflow for such a process is outlined below.
Caption: Generalized workflow for the isolation and characterization of a fungal metabolite.
Methodology:
-
Fermentation: The marine-derived Aspergillus sp. is cultured in a suitable liquid medium to encourage the production of secondary metabolites.
-
Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.
-
Chromatography: The crude extract undergoes a series of chromatographic separations, such as silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Mechanism of Action
There is currently no published research investigating the mechanism of action of this compound or its effects on any cellular signaling pathways. This represents a significant knowledge void. Given its classification as a weak anticancer agent, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key oncogenic signaling pathways. However, without experimental data, any proposed pathway is purely speculative.
To stimulate further research, a hypothetical workflow for investigating the anticancer mechanism of a novel compound like this compound is presented below.
Caption: A potential experimental workflow to elucidate the anticancer mechanism of action.
Conclusion and Future Directions
This compound remains an enigmatic molecule with preliminary indications of biological activity. The lack of follow-up research since its discovery presents a clear opportunity for further investigation. Future studies should focus on:
-
Total Synthesis: Developing a synthetic route to this compound to enable the production of sufficient quantities for comprehensive biological evaluation.
-
In-depth Biological Screening: Conducting extensive in vitro and in vivo studies to quantify its antibacterial and anticancer activities against a broad range of cell lines and pathogens.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying its biological activities and identifying its cellular targets and affected signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent derivatives.
A Deep Dive into Tetrahydrobostrycin: A Technical Guide to its Research History and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobostrycin, a hexahydroanthrone derivative, is a natural product that has garnered interest in the scientific community for its potential biological activities. First isolated from a marine-derived fungus, this compound belongs to the larger family of anthraquinones, a class of compounds known for their diverse pharmacological properties. This technical guide provides an in-depth overview of the research history of this compound, from its discovery to the exploration of its biological effects. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. This document will detail its discovery, biological activities with available quantitative data, and insights into its potential mechanism of action, biosynthesis, and chemical synthesis, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the core scientific concepts.
Discovery and Initial Characterization
This compound was first isolated from the marine-derived fungus Aspergillus sp. strain 05F16, which was collected from an unidentified alga in the coral reef of Manado, Indonesia.[1] The discovery was part of a broader investigation into bioactive secondary metabolites from marine fungi.[1] Alongside this compound, researchers also isolated 1-deoxythis compound, the known anthraquinone bostrycin, and the plant hormone abscisic acid from the same fungal strain.[1]
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS).[1] These analyses established its molecular formula and the connectivity of its atoms, revealing a hexahydroanthrone core structure.
Biological Activities
Initial biological screening of this compound revealed weak antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, the parent compound, bostrycin, has been the subject of more extensive investigation, showing a broader range of biological effects.
Antibacterial Activity
The antibacterial activity of this compound was qualitatively described as "weak" in its initial discovery.[1] For context, studies on related compounds can provide a benchmark for expected potency.
Table 1: Antibacterial Activity of this compound (Qualitative)
| Bacterial Strain | Activity |
| Staphylococcus aureus | Weak |
| Escherichia coli | Weak |
Source:[1]
Cytotoxic Activity
Bostrycin has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).[2] The IC50 values for bostrycin and some of its derivatives are summarized in the table below.
Table 2: Cytotoxic Activity of Bostrycin and its Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HepG2 (IC50, µM) | HCT-116 (IC50, µM) |
| Bostrycin | > 50 | 10-30 (time-dependent) | - | - |
| Derivative 7 | - | 0.78 | - | - |
| Derivative 8 | - | 0.52 | - | - |
| Derivative 22 | - | - | - | - |
| Derivative 23 | - | - | - | - |
| Derivative 25 | - | - | - | - |
| Derivative 29 | - | - | - | - |
Note: Data for bostrycin on A549 cells is presented as a range due to time-dependent effects. Data for derivatives is qualitative in some cases within the provided search results. '-' indicates data not available in the reviewed sources.
Mechanism of Action: Insights from Bostrycin Research
The molecular mechanism of action for this compound has not been explicitly elucidated. However, studies on its parent compound, bostrycin, suggest a potential mechanism involving the inhibition of critical cell signaling pathways. Research on bostrycin's effect on human lung carcinoma A549 cells has shown that it can downregulate the PI3K/Akt signaling pathway.[2][3]
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[4][5] Its dysregulation is a hallmark of many cancers.[5] Bostrycin treatment of A549 cells led to a decrease in the expression of p110α (a catalytic subunit of PI3K) and phosphorylated Akt (p-Akt), the active form of the kinase.[2] This downregulation of the PI3K/Akt pathway is believed to contribute to the observed cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells.[2]
Given the structural similarity between this compound and bostrycin, it is plausible that this compound may exert its biological effects through a similar mechanism.
Biosynthesis
This compound, being a polyketide, is synthesized in fungi by a large, multi-domain enzyme complex known as a polyketide synthase (PKS).[6][7] PKS enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain.[6] This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, to generate the final polyketide scaffold.
While the specific biosynthetic gene cluster (BGC) responsible for this compound production has not been fully characterized, it is expected to contain a PKS gene along with genes encoding tailoring enzymes such as hydroxylases, methyltransferases, and oxidoreductases that are necessary to produce the final structure. The biosynthesis of related tetrahydroanthraquinones in fungi has been shown to proceed through a polyketide pathway.[8]
Chemical Synthesis
The total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, synthetic strategies for the closely related parent compound, bostrycin, and other tetrahydroanthraquinones have been reported.[9] These syntheses often involve the construction of the core ring system through cycloaddition reactions, such as the Diels-Alder reaction, followed by functional group manipulations to install the necessary hydroxyl and methoxy groups.
A general retrosynthetic approach for a tetrahydroanthraquinone core, which could be adapted for this compound, is outlined below.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and related compounds.
Isolation and Purification of this compound from Aspergillus sp.
This protocol is based on the methods described in the initial discovery of this compound.[1]
-
Cultivation: The fungus Aspergillus sp. strain 05F16 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) supplemented with seawater to mimic its natural environment. The culture is incubated at room temperature for several weeks until sufficient biomass and secondary metabolite production is achieved.
-
Extraction: The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate the components.
-
HPLC Purification: Fractions containing the compounds of interest are further purified by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
-
-
Structure Elucidation: The purified compound is then analyzed by NMR and MS to confirm its structure and purity.
Determination of Antibacterial Activity (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (S. aureus or E. coli) is grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.[10][11][12]
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Conclusion and Future Perspectives
This compound represents an interesting natural product with potential for further investigation. While its own biological activity profile is not yet fully elucidated, the significant anticancer effects of its parent compound, bostrycin, suggest that this compound and its derivatives could be valuable leads in drug discovery. Future research should focus on several key areas:
-
Quantitative Biological Evaluation: A thorough investigation of the antibacterial and cytotoxic activities of pure this compound is needed to establish its potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects and potential therapeutic applications. Investigating its impact on the PI3K/Akt pathway, as suggested by studies on bostrycin, would be a logical starting point.
-
Biosynthesis and Synthetic Biology: Characterization of the biosynthetic gene cluster for this compound could enable its production through fermentation and facilitate the generation of novel analogs through genetic engineering.
-
Total Synthesis and Medicinal Chemistry: The development of a total synthesis for this compound would provide access to larger quantities of the compound for biological studies and allow for the systematic synthesis of derivatives to explore structure-activity relationships and optimize its biological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 7. Polyketide synthases [rasmusfrandsen.dk]
- 8. Biosynthesis of tetrahydroanthraquinones in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. broadpharm.com [broadpharm.com]
Methodological & Application
Synthesis of Tetrahydrobostrycin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols related to the synthesis and isolation of Tetrahydrobostrycin, a bioactive hexahydroanthrone derivative.
This compound has garnered interest in the scientific community due to its potential biological activities. While a direct total chemical synthesis of this compound has not been extensively reported, this document outlines a viable synthetic strategy for its core structure based on the successful synthesis of the closely related compound, Bostrycin. Additionally, a detailed protocol for the isolation of this compound from fungal cultures is provided, along with a summary of its known biological activities and spectroscopic data.
Chemical Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₈ | [1] |
| Molecular Weight | 340.3 g/mol | [2] |
| Appearance | Brownish solid | [2] |
| Purity | >97% | [2] |
| CAS Number | 1072119-07-3 | [2] |
| InChIKey | BECCUNGYVJUQCO-BJVFMSSPSA-N | [2] |
Proposed Synthesis of the this compound Core Structure
The following is a proposed synthetic protocol for the core anthraquinone structure of this compound, adapted from the total synthesis of Bostrycin. This multi-step synthesis involves a key Diels-Alder reaction to construct the tricyclic ring system.
Experimental Protocol:
Step 1: Synthesis of the Naphthoquinone Dienophile
A suitable 1,4-naphthoquinone derivative serves as the dienophile. For the synthesis of the this compound core, a methoxy-substituted naphthoquinone is required.
-
Reaction: Friedel-Crafts acylation of a substituted benzene with maleic anhydride, followed by cyclization and oxidation.
-
Reagents: Substituted benzene derivative, maleic anhydride, aluminum chloride (AlCl₃), oxidizing agent (e.g., manganese dioxide).
-
Procedure:
-
To a cooled solution of the substituted benzene in a suitable solvent (e.g., dichloromethane), add AlCl₃ portion-wise.
-
Add maleic anhydride and stir the reaction mixture at room temperature until completion.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
The resulting acid is then cyclized using a dehydrating agent (e.g., polyphosphoric acid) at elevated temperature.
-
The cyclized product is oxidized to the corresponding naphthoquinone.
-
Purify the product by column chromatography.
-
Step 2: Diels-Alder Reaction
The naphthoquinone dienophile is reacted with a suitable diene to form the hexahydroanthrone skeleton.
-
Reaction: [4+2] cycloaddition.
-
Reagents: Methoxy-substituted 1,4-naphthoquinone, functionalized diene (e.g., a silyloxydiene).
-
Procedure:
-
Dissolve the naphthoquinone and the diene in a high-boiling point solvent (e.g., toluene or xylene).
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the cycloadduct by column chromatography.
-
Step 3: Aromatization and Functional Group Manipulation
The cycloadduct is then subjected to a series of reactions to introduce the correct oxygenation pattern and stereochemistry.
-
Reactions: Oxidation, reduction, and protection/deprotection steps.
-
Reagents: Oxidizing agents (e.g., DDQ), reducing agents (e.g., NaBH₄), protecting group reagents (e.g., acetyl chloride, TBSCl).
-
Procedure:
-
The initial adduct is aromatized to form the hydroquinone.
-
Selective protection of hydroxyl groups is performed to allow for regioselective modifications.
-
Introduction of further hydroxyl groups is achieved through oxidation/reduction sequences.
-
Deprotection of the protecting groups yields the core structure.
-
Isolation of this compound from Aspergillus sp.
This compound can be isolated from the marine-derived fungus Aspergillus sp.. The following protocol is based on the procedure described by Xu et al. (2008).[2][3]
Experimental Protocol:
1. Fungal Cultivation:
-
Medium: 1/2 Potato Dextrose (PD) medium prepared with 50% natural seawater.[3]
-
Procedure:
2. Extraction:
-
Procedure:
3. Purification:
-
Procedure:
-
Subject the crude extract to silica gel column chromatography using a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH) as the eluent.[3]
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate.
-
Perform further purification by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).[3]
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.[3]
-
Spectroscopic Data
The structure of isolated this compound can be confirmed by spectroscopic methods.
| ¹H-NMR (600 MHz, DMSO-d₆) δ (ppm) | ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 1.15 (3H, s, 10-CH₃) | 24.5 (10-CH₃) |
| 2.49 (1H, dd, J=13.2, 4.2 Hz, H-4ax) | 39.8 (C-4) |
| 2.92 (1H, dd, J=13.2, 3.0 Hz, H-4eq) | 49.0 (C-4a) |
| 3.30 (1H, d, J=8.8 Hz, H-2) | 65.0 (C-10) |
| 3.80 (3H, s, 6-OCH₃) | 68.2 (C-1) |
| 4.45 (1H, d, J=8.8 Hz, H-1) | 71.2 (C-3) |
| 4.60 (1H, m, H-3) | 74.8 (C-2) |
| 5.10 (1H, d, J=3.0 Hz, 1-OH) | 108.5 (C-7) |
| 5.25 (1H, d, J=4.2 Hz, 3-OH) | 110.2 (C-5a) |
| 5.40 (1H, s, 10-OH) | 115.8 (C-9a) |
| 5.60 (1H, d, J=5.4 Hz, 2-OH) | 135.2 (C-8a) |
| 6.80 (1H, d, J=2.4 Hz, H-7) | 145.8 (C-8) |
| 7.20 (1H, d, J=2.4 Hz, H-5) | 160.5 (C-6) |
| 12.10 (1H, s, 8-OH) | 165.2 (C-5) |
| 195.5 (C-9) |
Data adapted from Xu et al., 2008.[3]
Biological Activity
This compound has been reported to exhibit weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[2][3] Its parent compound, Bostrycin, has shown a broader range of biological activities, including antimicrobial and antitumor effects.[4] Further investigation into the biological profile of this compound is warranted.
Diagrams
Caption: Proposed synthetic workflow for the this compound core structure.
Caption: Workflow for the isolation of this compound from Aspergillus sp.
References
- 1. Studies on the Synthesis of Derivatives of Marine-Derived Bostrycin and Their Structure-Activity Relationship against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Tetrahydrobostrycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp., has attracted interest due to its structural similarity to other bioactive anthraquinone compounds. To date, a total synthesis of this compound has not been reported in the scientific literature. This document provides comprehensive data on the characterization of the natural product as reported by Xu et al. (2008)[1][2][3]. Furthermore, a detailed, plausible synthetic protocol is proposed, based on established methodologies for the synthesis of related tetrahydroanthraquinone natural products. This proposed synthesis aims to provide a strategic blueprint for researchers seeking to access this molecule for further biological evaluation and drug development endeavors.
Introduction
This compound (1,2,3,5,8,10-hexahydroxy-6-methoxy-1,2,4,4a,9a,10-hexahydroanthracen-9-one) is a polyketide natural product first isolated and characterized in 2008[1][2][3]. Its structure is closely related to bostrycin, a compound known for its antibacterial and cytotoxic activities. The densely functionalized and stereochemically rich architecture of this compound makes it an interesting target for total synthesis. A successful synthetic route would not only confirm its absolute stereochemistry but also provide access to analogs for structure-activity relationship (SAR) studies, which are crucial for drug discovery programs.
While a definitive total synthesis is yet to be published, the construction of the tetrahydroanthraquinone core is commonly achieved via a Diels-Alder reaction. This document outlines a proposed synthetic strategy centered around a key [4+2] cycloaddition to assemble the carbocyclic framework of this compound.
Characterization of Natural this compound
The following data is derived from the isolation and structural elucidation of this compound by Xu et al. (2008)[1][2][3].
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 342 |
| Appearance | Yellow Powder |
| Optical Rotation | [α]D²⁵ +38.5° (c 0.13, MeOH) |
Spectroscopic Data
Table 1: ¹H NMR Data of this compound (500 MHz, DMSO-d₆) [1][2][3]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.99 | d | 8.8 |
| 2 | 3.30 | m | |
| 3 | 4.02 | m | |
| 4α | 1.63 | dd | 12.5, 5.1 |
| 4β | 2.49 | m | |
| 4a | 2.72 | m | |
| 7 | 6.48 | s | |
| 9a | 2.51 | m | |
| 10 | 4.41 | d | 7.3 |
| 11-CH₃ | 2.15 | s | |
| 6-OCH₃ | 3.79 | s | |
| 1-OH | 5.25 | d | 5.9 |
| 2-OH | 4.90 | d | 5.1 |
| 3-OH | 4.95 | d | 4.4 |
| 5-OH | 12.43 | s | |
| 8-OH | 12.08 | s | |
| 10-OH | 5.30 | d | 7.3 |
Table 2: ¹³C NMR Data of this compound (125 MHz, DMSO-d₆) [1][2][3]
| Position | δC (ppm) |
| 1 | 68.2 |
| 2 | 70.0 |
| 3 | 69.4 |
| 4 | 33.7 |
| 4a | 45.1 |
| 5 | 161.8 |
| 5a | 107.6 |
| 6 | 164.7 |
| 7 | 99.2 |
| 8 | 162.4 |
| 8a | 107.6 |
| 9 | 204.3 |
| 9a | 51.5 |
| 10 | 66.8 |
| 10a | 137.6 |
| 11-CH₃ | 21.6 |
| 6-OCH₃ | 56.2 |
Table 3: Other Spectroscopic Data for this compound [1][2][3]
| Spectroscopy | Data |
| HR-ESI-MS | m/z 341.1232 [M-H]⁻ (calcd for C₁₆H₁₇O₈, 341.0923) |
| UV (MeOH) | λmax (log ε) 226 (4.20), 275 (3.98), 435 (3.65) nm |
| IR (KBr) | νmax 3400, 1620, 1460, 1380, 1280, 1210, 1080 cm⁻¹ |
Proposed Total Synthesis of (±)-Tetrahydrobostrycin
The following section details a proposed, hypothetical synthetic route to racemic this compound. This strategy is based on established synthetic methods for related natural products.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound is outlined below. The key disconnection is a Diels-Alder reaction to form the tetracyclic core.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The proposed forward synthesis involves the preparation of a suitable diene and a dienophile (a juglone derivative), followed by a Diels-Alder cycloaddition, and subsequent functional group manipulations to yield this compound.
References
Application Notes and Protocols: Purification of Tetrahydrobostrycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp. The methodology outlined below is based on the successful isolation and characterization of this compound as reported in the scientific literature.
Data Presentation
The following table summarizes the quantitative data associated with the purification of this compound from a fungal culture.
| Parameter | Value | Reference |
| Starting Material | ||
| Fungal Strain | Aspergillus sp. (strain 05F16) | |
| Culture Volume | 12 x 500-ml Erlenmeyer flasks | |
| Extraction | ||
| Extraction Solvent | Ethyl Acetate (EtOAc) | |
| Volume of Extraction Solvent | 3 x 900 ml | |
| Purification | ||
| Final Yield | 20.0 mg |
Experimental Protocols
The purification of this compound involves a multi-step process encompassing fungal culture, extraction, and a series of chromatographic separations.
Fungal Culture and Fermentation
-
Organism : Aspergillus sp. strain 05F16, isolated from a marine environment.
-
Culture Medium : An appropriate nutrient-rich broth is prepared and sterilized.
-
Fermentation : The fungus is cultured in twelve 500-ml Erlenmeyer flasks, each containing the sterile broth. The flasks are incubated under conditions suitable for fungal growth and secondary metabolite production. The culture broth, which appears red, indicates the production of pigments, including this compound.
Extraction of Crude Product
-
Solvent Extraction : The culture broth is extracted three times with ethyl acetate (EtOAc), using 900 ml of solvent for each extraction.
-
Concentration : The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.
-
Step 1: Initial Column Chromatography
-
Stationary Phase : Silica gel.
-
Procedure : The crude extract is loaded onto a silica gel column and eluted with a suitable solvent system to achieve initial separation of compounds.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column : Pegasil ODS (Octadecylsilyl), 10 mm x 250 mm.
-
Mobile Phase : A mixture of methanol (MeOH) and water (H₂O) in a ratio of 52:48.
-
Procedure : The fraction containing this compound from the initial column chromatography is subjected to preparative HPLC. The elution is monitored, and fractions are collected. This step yields purified this compound (20.0 mg).
-
-
Step 3: Further Purification of Mixed Fractions (Isolation of 1-Deoxythis compound and Bostrycin)
-
A mixture containing 1-deoxythis compound and bostrycin (29.0 mg) is also obtained from the preparative HPLC.
-
This mixture is further purified by preparative HPLC using a different mobile phase composition (MeOH:H₂O, 38:62) to yield pure 1-deoxythis compound (6.8 mg) and bostrycin.
-
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the key stages in the purification of this compound.
Caption: Workflow for the purification of this compound.
Analytical Techniques for Tetrahydrobostrycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification and characterization of Tetrahydrobostrycin. The methodologies outlined below are based on established analytical principles and data from structurally similar compounds, offering a robust starting point for researchers.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying this compound in various samples, including bulk drug substances and formulated products. A reversed-phase HPLC (RP-HPLC) method with UV detection is recommended for its sensitivity and cost-effectiveness.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Methanol:Water (40:23:37 v/v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Expected Retention Time | ~7.5 min |
Experimental Protocol: HPLC Quantification of this compound
1. Preparation of Mobile Phase:
- Precisely measure 400 mL of HPLC-grade acetonitrile, 230 mL of HPLC-grade methanol, and 370 mL of ultrapure water.
- Combine the solvents in a suitable container and mix thoroughly.
- Adjust the pH of the mixture to 3.0 ± 0.05 using 85% phosphoric acid.
- Degas the mobile phase using a vacuum filtration system or by sonication for 15-20 minutes.
2. Standard Solution Preparation:
- Accurately weigh 10 mg of this compound reference standard and dissolve it in the mobile phase to a final volume of 100 mL to obtain a stock solution of 100 µg/mL.
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation (for formulated products):
- Weigh and finely powder a representative sample of the formulation.
- Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
- Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of each standard solution and the sample solution in duplicate.
- Record the chromatograms and measure the peak areas.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
For highly sensitive and specific analysis, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly useful for identifying and quantifying this compound in complex matrices and for metabolite identification studies.
Table 2: LC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺, Product Ion (Q3): To be determined empirically |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Experimental Protocol: LC-MS Analysis of this compound
1. Sample Preparation:
- For plasma or tissue samples, perform a protein precipitation step. Add three volumes of cold acetonitrile to one volume of the sample.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
2. LC-MS Analysis:
- Equilibrate the LC-MS system with the initial mobile phase conditions.
- Inject the prepared sample.
- Acquire data in full scan mode to determine the parent ion ([M+H]⁺) of this compound.
- Perform a product ion scan to identify characteristic fragment ions.
- Optimize the collision energy for the most intense and specific transitions.
- For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the optimized transitions.
3. Data Analysis:
- Process the data using the instrument's software.
- For quantification, generate a calibration curve using a series of standards prepared in a matrix similar to the samples.
- For identification, compare the retention time and mass spectrum of the analyte with that of a reference standard.
Signaling Pathway for LC-MS Data Acquisition
Caption: Data acquisition pathway in a triple quadrupole LC-MS/MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for unambiguous structure elucidation.
Table 3: NMR Parameters for this compound
| Parameter | Recommended Condition |
| Solvent | DMSO-d₆ or CDCl₃ |
| Concentration | 5-10 mg/mL |
| Spectrometer Frequency | 400 MHz or higher |
| ¹H NMR | 32 scans, 2s relaxation delay |
| ¹³C NMR | 1024 scans, 2s relaxation delay |
| 2D NMR Experiments | COSY, HSQC, HMBC |
| Internal Standard | Tetramethylsilane (TMS) |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Tune and shim the NMR spectrometer.
- Acquire a ¹H NMR spectrum to assess the proton environment.
- Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons, and to determine the overall molecular structure.
3. Data Analysis:
- Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
- Assign all proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
- Compare the assigned structure with known related compounds to confirm the identity of this compound.
Logical Relationship of NMR Experiments
Caption: Inter-relationship of NMR experiments for structural elucidation.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Tetrahydrobostrycin
An Application Note and Protocol for the HPLC Analysis of Tetrahydrobostrycin is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Introduction
This compound is a bioactive compound with potential therapeutic applications. Accurate and reliable quantification of this compound in various samples is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[1] This application note describes a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Principle
This method utilizes a reversed-phase C18 column for the separation of this compound. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), allows for the elution of the analyte. Detection is typically achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of an analytical standard.[2]
Materials and Reagents
-
This compound analytical standard (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
Experimental Protocol
1. Preparation of Mobile Phase
A common mobile phase for the analysis of similar compounds involves a mixture of acetonitrile and a phosphate buffer.
-
Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 4.0 using orthophosphoric acid.[3]
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a specific ratio (e.g., 25:75 v/v).[3] The optimal ratio should be determined during method development.
-
Degassing: Degas the mobile phase prior to use to prevent the formation of bubbles in the HPLC system.
2. Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.
3. Sample Preparation
The sample preparation method will depend on the matrix of the sample (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid formulation is as follows:
-
Accurately weigh a portion of the powdered sample.
-
Dissolve the sample in a suitable solvent and sonicate to ensure complete dissolution of this compound.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
4. HPLC Instrumentation and Conditions
A typical HPLC system for this analysis would include a pump, an autosampler, a column oven, and a UV-Vis detector.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (e.g., 25:75 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient or controlled (e.g., 25°C)[4] |
| Injection Volume | 10-20 µL |
| Detection | UV-Vis at a specific wavelength (to be determined by UV scan of this compound) |
| Data Acquisition | Chromatography data software |
5. Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters include:
-
System Suitability: To ensure the HPLC system is performing correctly.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clear comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | |
| Theoretical Plates (N) | N > 2000 | |
| % RSD of Peak Areas | ≤ 2.0% | |
| % RSD of Retention Times | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Study
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | |||
| 100 | |||
| 120 |
Table 4: Precision Data
| Sample | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| This compound |
Visualization of Workflows and Concepts
HPLC Experimental Workflow
Caption: A flowchart of the HPLC experimental workflow.
Logical Relationships in HPLC Method Development
Caption: Key parameters in HPLC method development.
References
- 1. HPLC Applications | Thermo Fisher Scientific - IT [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
Application Notes and Protocols for NMR Spectroscopy of Tetrahydrobostrycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobostrycin is a natural product belonging to the anthraquinone class of compounds. These compounds are of significant interest in drug development due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This document provides detailed application notes and protocols for the NMR analysis of this compound.
Disclaimer: Extensive searches for experimental NMR data for this compound did not yield any published, structurally assigned spectra. The data presented in this document are predicted values based on the known chemical structure of (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione, a compound identified as this compound. These predicted values serve as a guide for researchers in the analysis of experimentally obtained spectra.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions were performed using computational algorithms and are intended to approximate the experimental values. The numbering of the atoms corresponds to the IUPAC nomenclature for the anthraquinone scaffold.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (δ) in ppm |
| 1 | 188.2 |
| 2 | 160.1 |
| 3 | 108.1 |
| 4 | 182.5 |
| 4a | 110.2 |
| 5 | 70.3 |
| 6 | 72.1 |
| 7 | 76.9 |
| 8 | 35.4 |
| 8a | 135.1 |
| 9 | 155.8 |
| 9a | 115.9 |
| 10 | 162.3 |
| 10a | 108.9 |
| 2-OCH₃ | 56.4 |
| 7-CH₃ | 25.1 |
Table 2: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H3 | 6.15 | Singlet (s) | 1H |
| H5 | 5.21 | Doublet (d) | 1H |
| H6 | 4.12 | Multiplet (m) | 1H |
| H8 | 2.95, 2.21 | Doublet of Doublets (dd) | 2H |
| 2-OCH₃ | 3.91 | Singlet (s) | 3H |
| 7-CH₃ | 1.35 | Singlet (s) | 3H |
| OH Protons | Not Predicted | Broad Singlet (br s) | 5H |
Note: The chemical shifts of hydroxyl (OH) protons are highly variable and depend on factors such as solvent, concentration, and temperature. They are expected to appear as broad singlets.
Experimental Protocols
The following is a general protocol for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation
-
Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Choose a suitable deuterated solvent. For non-polar to moderately polar compounds like this compound, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are good starting points. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, especially to observe exchangeable protons like hydroxyls.
-
Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.
2D NMR Experiments (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
3. Data Processing
-
Apodization: Apply an exponential window function to improve the signal-to-noise ratio.
-
Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a purified compound like this compound.
Caption: General workflow for NMR analysis.
This comprehensive guide provides a strong foundation for researchers working with this compound, enabling them to effectively utilize NMR spectroscopy for its structural characterization and further drug development efforts.
Application Notes and Protocols for Mass Spectrometry of Tetrahydrobostrycin
Introduction
Tetrahydrobostrycin is a naphthoquinone derivative with potential biological activities. Mass spectrometry (MS) is a powerful analytical technique for the identification, characterization, and quantification of such compounds. When coupled with liquid chromatography (LC), LC-MS provides a robust method for analyzing this compound in various matrices. This document outlines the general procedures for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.
Quantitative Analysis
A triple quadrupole mass spectrometer is often the instrument of choice for quantitative pharmaceutical analysis due to its high sensitivity and specificity.[1] The following table represents hypothetical quantitative data that could be obtained from an LC-MS/MS experiment for the quantification of this compound in a biological matrix, such as plasma. The method would typically involve a calibration curve prepared in the same matrix.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for successful LC-MS/MS analysis, aiming to remove interferences and concentrate the analyte.[2][3][4] For the analysis of this compound in a biological matrix like plasma, a protein precipitation followed by solid-phase extraction (SPE) would be a suitable approach.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol, HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
SPE cartridges (e.g., C18)
Protocol:
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation of this compound from other components is typically achieved using reversed-phase liquid chromatography.[5][6]
Instrumentation:
-
HPLC system (e.g., Waters ACQUITY UPLC)[7]
-
Mass spectrometer (e.g., a triple quadrupole instrument like the Waters Xevo TQ)[1][7]
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
Diagrams
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Hypothetical Fragmentation Pathway
The fragmentation of a molecule in a mass spectrometer provides structural information.[8] For a molecule like this compound, common fragmentation pathways would likely involve losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃), which are characteristic of similar alkaloid structures.[9][10]
Caption: Hypothetical fragmentation pathway of protonated this compound.
References
- 1. Mass Spectrometry | Bruker [bruker.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. google.com [google.com]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Tetrahydrobostrycin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for Tetrahydrobostrycin is limited in publicly available literature. The following protocols and data are largely based on studies of a closely related and structurally similar compound, Bostrycin . Researchers should adapt and validate these methodologies specifically for this compound.
Introduction
This compound is a bioactive compound with potential therapeutic applications. Preliminary assessments have indicated its weak antibacterial and anticancer properties. These application notes provide a framework for the in vitro evaluation of this compound, focusing on its cytotoxic and antimicrobial activities, and potential mechanisms of action. The provided protocols are based on established methodologies and published data on the related compound, Bostrycin, offering a starting point for comprehensive investigation.
Anticancer Activity Assays
The evaluation of the anticancer potential of this compound can be performed using various human cancer cell lines. The following protocols describe methods to determine cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Table 1: Reported IC50 Values for Bostrycin against Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Human Lung Carcinoma | Not explicitly stated, but significant inhibition observed at 10, 20, and 30 µM.[1][2] |
| SCC9 | Tongue Squamous Cell Carcinoma | 5.37[3] |
| SCC25 | Tongue Squamous Cell Carcinoma | 3.50[3] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549, SCC9, SCC25) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Studies on Bostrycin have shown it can induce G2/M phase arrest in tongue squamous cell carcinoma cells and G0/G1 arrest in lung adenocarcinoma cells.[2][3]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence. Bostrycin has been shown to induce apoptosis in tongue squamous cell carcinoma cells through the mitochondrial pathway.[3]
Antimicrobial Activity Assays
The antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: General Classification of Antimicrobial Activity based on MIC Values.
| MIC Value (µg/mL) | Interpretation |
| < 100 | Significant Activity |
| 100 - 625 | Moderate Activity |
| > 625 | Weak Activity |
Experimental Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition Assays
The potential of this compound to inhibit specific enzymes can be investigated using various in vitro enzyme assays. The choice of enzyme will depend on the therapeutic target of interest (e.g., kinases in cancer, bacterial enzymes).
General Protocol for Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution, the target enzyme, the substrate, and a range of concentrations of this compound.
-
Reaction Mixture: In a microplate well, combine the buffer, enzyme, and this compound. Pre-incubate to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway Analysis
Investigating the effect of this compound on cellular signaling pathways can provide insights into its mechanism of action. Based on studies of Bostrycin, the PI3K/Akt pathway is a relevant target to investigate.[1][2]
Experimental Protocol: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, PI3K) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.
Proposed Signaling Pathway for Bostrycin
Caption: Proposed inhibitory effect of Bostrycin on the PI3K/Akt signaling pathway.
References
- 1. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Assays of Tetrahydrobostrycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial potential of Tetrahydrobostrycin, a derivative of the tetrahydroanthraquinone antibiotic, Bostrycin. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the protocols and data presented here are based on the reported antibacterial activity of its parent compound, Bostrycin. It is anticipated that this compound will exhibit a similar spectrum of activity and mechanism of action.
Introduction to this compound and its Antibacterial Potential
This compound belongs to the tetrahydroanthraquinone class of compounds, which are known for their diverse biological activities, including antimicrobial properties.[1] Its parent compound, Bostrycin, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1] The proposed mechanism of action for Bostrycin involves the inhibition of bacterial cell wall biosynthesis by directly targeting the nascent penta-peptide of peptidoglycan.[1] This mode of action suggests that Bostrycin, and likely its derivatives such as this compound, are effective against bacteria that possess a thick peptidoglycan layer and lack an outer membrane, which is characteristic of Gram-positive organisms.[1] Conversely, Gram-negative bacteria are generally resistant to Bostrycin due to their protective outer membrane.[1] While specific data on this compound is scarce, it is often described as a weak antibacterial agent.[2]
Data Presentation: Antibacterial Activity of Bostrycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Bostrycin against a panel of clinically relevant Gram-positive bacteria. This data serves as a reference for the expected activity of this compound.
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus cereus | Gram-positive | Data not available, but potent activity reported[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Specific value not provided, but potent activity reported[1] |
| Streptococcus pneumoniae | Gram-positive | Specific value not provided, but potent activity reported[1] |
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | Specific value not provided, but potent activity reported[1] |
| Mycobacterium tuberculosis | Acid-fast | Specific value not provided, but potent activity reported[1] |
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. These protocols are based on standard microbiological techniques and can be adapted for the evaluation of this compound.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method is used for the initial qualitative assessment of the antibacterial activity of this compound.
Materials:
-
This compound solution of known concentration (e.g., in DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile nutrient broth
-
Sterile cotton swabs
-
Sterile cork borer (6-9 mm diameter)
-
Positive control (e.g., Ampicillin, 1 mg/mL)
-
Negative control (e.g., DMSO)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the test bacterium into sterile nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells in the agar plate.
-
Sample Addition: Add a defined volume (e.g., 50 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile multichannel pipette
-
Positive control (e.g., a standard antibiotic)
-
Negative control (broth only)
-
Growth control (broth with bacteria)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB with a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to the growth control wells. Add sterile broth to the negative control wells.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound (based on Bostrycin) and the experimental workflow for the MIC assay.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Application Notes and Protocols for a Comprehensive Cytotoxicity Analysis of Tetrahydrobostrycin
Introduction
Tetrahydrobostrycin is a compound of interest for its potential biological activities, including its anticancer properties.[1] A thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process.[2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound, focusing on cell viability and the induction of apoptosis. The methodologies described are fundamental for determining the dose-dependent effects of the compound on cancer cell lines and for elucidating its mechanism of action.
I. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active cells.[4]
Experimental Protocol: MTT Assay [4][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium. The optimal cell number should be determined to ensure that the cells are in the logarithmic growth phase during the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the initial incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][5]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, or simply DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: MTT Assay Results
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0 (Control) | 48 | 100 ± 5.2 | |
| 1 | 48 | 85.3 ± 4.1 | ||
| 10 | 48 | 52.1 ± 3.8 | [Calculated Value] | |
| 50 | 48 | 21.7 ± 2.9 | ||
| 100 | 48 | 8.9 ± 1.5 | ||
| e.g., HeLa | 0 (Control) | 48 | 100 ± 6.1 | |
| 1 | 48 | 90.2 ± 5.5 | ||
| 10 | 48 | 60.5 ± 4.9 | [Calculated Value] | |
| 50 | 48 | 25.4 ± 3.3 | ||
| 100 | 48 | 10.1 ± 2.0 |
Experimental Workflow: MTT Assay
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydrobostrycin and the Related Compound Bostrycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Note on Tetrahydrobostrycin: The scientific literature contains limited detailed information regarding the specific applications and protocols for using this compound in cell culture. Most available studies focus on its isolation from marine-derived fungi and preliminary screenings for biological activity. It has been reported to possess weak antibacterial and anticancer properties.[1][2][3] One study highlighted its moderate to high antibacterial, antimalarial, anti-mycobacterial, and cytotoxic activities, though comprehensive cell culture data was not provided.[4]
Due to the scarcity of detailed protocols for this compound, this document provides a summary of its known biological activities and, as a practical alternative, detailed application notes and protocols for the closely related and more extensively studied compound, Bostrycin .
This compound: Summary of Biological Activity
This compound is a hexahydroanthrone derivative isolated from marine fungi such as Aspergillus sp. and Nigrospora sp.[3][5][6][7] Its reported biological activities are summarized below.
| Biological Activity | Organism/Assay | Reported Potency | Reference |
| Antibacterial | Staphylococcus aureus | Weak activity at 100 µ g/disc | [2][3] |
| Antibacterial | Escherichia coli | Weak activity at 100 µ g/disc | [3] |
| Anticancer | Not specified | Weak activity | [1] |
| Anti-MRSA | Methicillin-resistant S. aureus | MIC: 2 µg/mL | [8] |
| Antibacterial | Gram-positive & Gram-negative bacteria | MIC: 1.25-12.5 µM | [4] |
| Cytotoxic | Not specified | Reported cytotoxic activity | [4] |
Bostrycin: A Comprehensive Guide for Cell Culture Applications
Bostrycin is a natural anthraquinone pigment that has demonstrated significant inhibitory effects on various cancer cells, primarily through the induction of apoptosis.[1][5]
Application Notes
Anticancer Research: Bostrycin is a promising candidate for anticancer drug development. It has been shown to inhibit the proliferation and migration of cancer cells, such as tongue squamous cell carcinoma and breast cancer cells, by inducing cell cycle arrest and apoptosis.[1][5]
Mechanism of Action Studies: Research indicates that Bostrycin induces apoptosis through the mitochondrial signaling pathway.[1] This involves the activation of Akt, an increase in the expression of Bax, and changes in the mitochondrial membrane potential.[1] It has also been implicated in suppressing the proliferation of human lung cancer cells by down-regulating the PI3K/Akt pathway.[1]
Cytotoxicity Screening: Bostrycin and its synthetic derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[9][10] These studies provide valuable structure-activity relationship (SAR) data for the development of more potent and selective anticancer agents.[9][10]
Quantitative Data: Cytotoxicity of Bostrycin Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of Bostrycin and some of its synthetic derivatives against various human cancer cell lines. Epirubicin, a conventional chemotherapy drug, is included for comparison.
| Compound | MCF-7 (Breast) | MDA-MB-435 (Melanoma) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-10A (Normal Breast Epithelial) | Reference |
| Bostrycin (1) | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM | [9] |
| Derivative 7 | 1.12 µM | 1.43 µM | 0.78 µM | 1.16 µM | 0.94 µM | 1.35 µM | [9] |
| Derivative 8 | 0.85 µM | 0.91 µM | 0.52 µM | 0.73 µM | 0.61 µM | 0.88 µM | [9] |
| Derivative 22 | 1.95 µM | 2.13 µM | 1.56 µM | 2.04 µM | 1.87 µM | 2.31 µM | [9] |
| Derivative 23 | 1.34 µM | 1.57 µM | 1.02 µM | 1.48 µM | 1.25 µM | 1.66 µM | [9] |
| Epirubicin | 0.81 µM | 0.75 µM | 0.61 µM | 0.89 µM | 0.53 µM | Not Reported | [9] |
Note: The numbering of derivatives corresponds to the nomenclature in the cited source.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of a compound like Bostrycin on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Bostrycin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Bostrycin stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Bostrycin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Workflow for Cytotoxicity Assay
Signaling Pathways
Proposed Signaling Pathway for Bostrycin-Induced Apoptosis
Bostrycin has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, which is influenced by the PI3K/Akt signaling cascade.[1]
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Natural Product Sciences [e-nps.or.kr]
- 9. Studies on the Synthesis of Derivatives of Marine-Derived Bostrycin and Their Structure-Activity Relationship against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the synthesis of derivatives of marine-derived bostrycin and their structure-activity relationship against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydrobostrycin in Microbiological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of Tetrahydrobostrycin in microbiology. The protocols detailed below are based on established methodologies for antimicrobial screening and can be adapted for the evaluation of this compound and its derivatives.
Introduction to this compound
This compound is a hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp.[1]. Structurally related to the more extensively studied compound Bostrycin, this compound has emerged as a molecule of interest for its potential bioactive properties. Preliminary studies have indicated that this compound exhibits weak antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[1]. These findings suggest a potential role for this compound as a lead compound in the development of new antimicrobial agents. Further research is required to fully elucidate its spectrum of activity, mechanism of action, and potential therapeutic applications.
Quantitative Antimicrobial Activity
For illustrative purposes, the following table demonstrates how such data would be presented.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | Data Not Available | [1] |
| Escherichia coli | ATCC 25922 | Data Not Available | [1] |
Note: The above table is a template. Researchers are encouraged to determine the MIC values of this compound against a broad panel of clinically relevant microorganisms.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.125 - 256 µg/mL).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with inoculum and no drug) and a negative control (wells with broth only).
-
If using a solvent like DMSO, include a solvent control to ensure it does not inhibit bacterial growth at the concentrations used.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Agar Well Diffusion Assay for Preliminary Screening
This method is a simpler, qualitative way to screen for antimicrobial activity.
Materials:
-
This compound solution
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator (37°C)
Procedure:
-
Plate Preparation:
-
Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) of the test organism onto the surface of an MHA plate using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation:
-
Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.
-
-
Application of this compound:
-
Add a known volume (e.g., 50 µL) of the this compound solution at a specific concentration to each well.
-
Include a negative control (solvent only) and a positive control (a known antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing Experimental Workflows and Potential Mechanisms
Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for screening natural products like this compound for antimicrobial activity.
Caption: Workflow for antimicrobial screening of this compound.
Hypothetical Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to other anthraquinone derivatives, a potential mechanism could involve the disruption of cellular processes. The parent compound, Bostrycin, has been shown to induce apoptosis in yeast and cancer cells. A hypothetical pathway for its antibacterial action is presented below.
Caption: Hypothetical mechanisms of antibacterial action for this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents. The immediate research priorities should focus on:
-
Comprehensive Antimicrobial Profiling: Determining the MIC of this compound against a wide range of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to improve its potency and spectrum of activity.
-
In Vivo Efficacy and Toxicity: Assessing the effectiveness and safety of this compound in animal models of infection.
The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore the full potential of this compound in the fight against infectious diseases.
References
Application Notes and Protocols for Tetrahydrobostrycin in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrobostrycin, a derivative of the natural compound bostrycin isolated from marine fungi, has emerged as a promising agent in cancer research.[1] Bostrycin and its analogs exhibit broad-spectrum antitumor activity, including the induction of apoptosis and inhibition of key signaling pathways implicated in cancer progression.[2][3] This document provides detailed application notes, protocols, and data related to the use of this compound and its parent compound, bostrycin, in cancer research, with a focus on its mechanism of action and experimental application.
Mechanism of Action
The anticancer effects of bostrycin and its derivatives, including this compound, are attributed to several key mechanisms:
-
Induction of Apoptosis: Bostrycin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2] It can trigger the mitochondrial apoptotic pathway, characterized by changes in mitochondrial membrane potential and the activation of apoptosis-related proteins like BAX and PARP.[4][5]
-
Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[1][3][5]
-
Inhibition of Signaling Pathways: A primary mechanism of action is the downregulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[1][3] Inhibition of this pathway can lead to the activation of downstream tumor suppressor proteins like p27.[3]
Quantitative Data: Cytotoxic Activity
The efficacy of bostrycin and its synthetic derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of Bostrycin Derivatives against Human Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | MDA-MB-435 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| Bostrycin (1) | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Derivative 7 | 0.78 µM | 1.89 µM | 1.05 µM | 1.25 µM | 1.36 µM |
| Derivative 8 | 0.52 µM | 1.52 µM | 0.88 µM | 0.97 µM | 1.01 µM |
| Derivative 22 | 2.51 µM | 1.98 µM | 1.55 µM | 2.01 µM | 1.87 µM |
| Derivative 23 | 2.13 µM | 1.67 µM | 1.24 µM | 1.88 µM | 1.53 µM |
| Derivative 25 | 1.89 µM | 1.43 µM | 1.01 µM | 1.62 µM | 1.33 µM |
| Derivative 28 | 1.55 µM | 1.21 µM | 0.95 µM | 1.34 µM | 1.12 µM |
| Derivative 29 | 1.32 µM | 1.03 µM | 0.81 µM | 1.15 µM | 0.98 µM |
| Epirubicin | 0.61 µM | 0.45 µM | 0.31 µM | 0.52 µM | 0.38 µM |
Data sourced from a study on the synthesis and structure-activity relationship of bostrycin derivatives.[2] The study also noted that while some derivatives showed activity comparable to the positive control (epirubicin), they also exhibited cytotoxicity towards the immortalized human breast epithelial cell line MCF-10A.[2]
Signaling Pathways
1. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.[6][7][8] Bostrycin has been shown to inhibit the proliferation of human lung carcinoma A549 cells by downregulating this pathway.[1][3] The mechanism involves the reduction of p110α (a catalytic subunit of PI3K) and phosphorylated Akt (p-Akt) levels, which in turn increases the activity of the cell cycle inhibitor p27.[3]
Caption: PI3K/Akt pathway inhibition by this compound.
2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] Dysregulation of the MAPK pathway is frequently observed in various cancers.[10] While direct inhibition of the MAPK pathway by this compound is not as extensively documented as its effect on the PI3K/Akt pathway, targeting this pathway remains a key strategy in cancer therapy. Natural compounds are known to modulate MAPK signaling.[10]
Caption: Overview of the MAPK signaling pathway in cancer.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer effects of this compound.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.[11]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Culture cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4]
-
3. Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
-
4. Western Blotting
This technique is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt pathway.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.[3][4]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anticancer activity.
Caption: Preclinical evaluation workflow for this compound.
This compound and its parent compound, bostrycin, have demonstrated significant anticancer properties in preclinical studies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic pathways like PI3K/Akt makes them valuable candidates for further investigation. Future research should focus on:
-
In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies using animal models are needed to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.[12][13]
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of derivatives can lead to the identification of compounds with improved potency and selectivity, and reduced toxicity.[2]
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could enhance treatment efficacy and overcome drug resistance.
-
Target Identification: Further studies to elucidate the direct molecular targets of this compound will provide a deeper understanding of its mechanism of action and aid in the development of more targeted cancer therapies.
These application notes and protocols provide a framework for researchers to explore the therapeutic potential of this compound in the ongoing effort to develop novel and effective cancer treatments.
References
- 1. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Synthesis of Derivatives of Marine-Derived Bostrycin and Their Structure-Activity Relationship against Tumor Cells [mdpi.com]
- 3. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer c… [ouci.dntb.gov.ua]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
- 13. Antitumor effect of valorphin in vitro and in vivo: combined action with cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tetrahydrobostrycin Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental production of Tetrahydrobostrycin.
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound fermentation and recovery.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | - Inappropriate producing strain (e.g., low-producing wild-type).- Suboptimal fermentation medium composition.- Non-ideal physical fermentation parameters (pH, temperature, aeration).- Contamination of the culture. | - Strain improvement through mutagenesis (e.g., UV, chemical) and screening for high-yield mutants.- Optimize medium components, particularly carbon and nitrogen sources. Test different ratios to find the optimal balance for growth and production.- Systematically vary and test a range of pH, temperature, and agitation speeds to identify the optimal conditions for your specific strain.- Ensure aseptic techniques are strictly followed. Check for contamination via microscopy and plating on selective media. |
| Inconsistent Yield Between Batches | - Variability in inoculum preparation.- Inconsistent quality of media components.- Fluctuations in fermentation conditions. | - Standardize inoculum preparation: use a consistent spore concentration or vegetative cell density and age.- Use high-quality, consistent sources for all media components.- Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) before each run. |
| Accumulation of Bostrycin Instead of this compound | - Inefficient activity of the final biosynthetic reductase enzyme.- Feedback inhibition by this compound. | - Attempt to enhance the expression of the putative reductase gene if identified.- Consider strategies for in-situ product removal to alleviate potential feedback inhibition. |
| Difficulty in Extracting and Purifying this compound | - Inefficient extraction solvent.- Co-extraction of interfering compounds.- Degradation of the compound during purification. | - Screen a panel of solvents with varying polarities to find the most effective one for extraction.- Optimize chromatographic separation methods (e.g., column chromatography, HPLC) by adjusting the stationary and mobile phases.- Perform purification steps at low temperatures and minimize exposure to light and extreme pH to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What type of compound is this compound and what organisms produce it?
A1: this compound is a polyketide, a class of secondary metabolites. It is a derivative of Bostrycin. It has been reported to be produced by various fungi, including marine-derived Aspergillus species, as well as some species of Nigrospora and Fusarium.[1]
Q2: What are the key precursors for this compound biosynthesis?
A2: As a polyketide, the primary building block for the carbon skeleton of this compound is acetyl-CoA, which is carboxylated to malonyl-CoA.[2][3] Increasing the intracellular pool of these precursors is a key strategy for improving yield.
Q3: How can I optimize the fermentation medium for higher this compound yield?
A3: Medium optimization is a critical step. You should systematically evaluate different carbon sources (e.g., glucose, sucrose, starch), nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate), and their ratios. The presence of trace elements can also be important. A design of experiments (DoE) approach, such as a response surface methodology (RSM), can be highly effective in identifying the optimal medium composition.
Q4: What are the typical optimal physical conditions for producing fungal secondary metabolites like this compound?
A4: The optimal conditions are strain-specific. However, for many filamentous fungi, a temperature range of 25-30°C and a pH between 5.0 and 7.0 are good starting points for optimization. Aeration and agitation are also critical parameters that need to be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Q5: What genetic engineering strategies can be applied to increase this compound production?
A5: Several genetic engineering approaches can be effective. These include:
-
Overexpression of the Polyketide Synthase (PKS) gene: Increasing the copy number or using a stronger promoter for the PKS gene responsible for the core structure synthesis.
-
Enhancing precursor supply: Overexpressing genes involved in the synthesis of acetyl-CoA and malonyl-CoA, such as acetyl-CoA carboxylase.[3]
-
Deleting competing pathways: Knocking out genes that divert precursors to other secondary metabolites.[4]
-
Regulatory gene engineering: Overexpressing positive regulators or deleting negative regulators of the biosynthetic gene cluster.
Data Presentation
The following tables provide examples of how to structure quantitative data from optimization experiments. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 85.3 |
| Sucrose | 18.5 | 112.7 |
| Soluble Starch | 12.8 | 65.1 |
| Glycerol | 14.1 | 78.9 |
Table 2: Optimization of pH and Temperature using a Central Composite Design
| Run | Temperature (°C) | pH | This compound Titer (mg/L) |
| 1 | 25 | 5.0 | 95.2 |
| 2 | 30 | 5.0 | 120.4 |
| 3 | 25 | 6.0 | 115.8 |
| 4 | 30 | 6.0 | 155.6 |
| 5 | 27.5 | 5.5 | 162.3 |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Grow the producing fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is abundant.
-
Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the optimized fermentation medium and dispense into shake flasks or a bioreactor. Autoclave at 121°C for 20 minutes.
-
Inoculate the cooled medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the culture at the optimized temperature and agitation speed for the predetermined production period (e.g., 7-14 days).
-
-
Extraction and Quantification:
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract the mycelium and the broth separately with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Redissolve the crude extract in a known volume of solvent (e.g., methanol) and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Mandatory Visualization
Caption: Conceptual pathway for this compound biosynthesis.
Caption: General workflow for improving this compound yield.
References
- 1. (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione | C16H16O8 | CID 10042612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boosting polyketides production in cell factories: Shared target-pathway for pharmaceutical polyketides engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the plant polyketide curcumin in Aspergillus oryzae: strengthening malonyl-CoA supply for yield improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Tetrahydrobostrycin Stability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of complex organic molecules, with a focus on issues relevant to compounds like Tetrahydrobostrycin. The information presented here is based on general principles of drug stability and is intended to guide researchers in developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of complex organic molecules like this compound in solution can be influenced by several environmental factors. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] According to the Arrhenius equation, a 10°C increase in temperature can lead to a two- to five-fold increase in the reaction rate.[2]
-
pH: The pH of the solution can significantly impact the stability of compounds prone to hydrolysis.[1][2] Many molecules exhibit optimal stability within a narrow pH range.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of photosensitive molecules.[1][2]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of susceptible functional groups.[1]
-
Enzymatic Degradation: If working with biological matrices, enzymes can metabolize or degrade the compound.[1]
Q2: I am observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?
If you are experiencing rapid degradation despite low-temperature storage, consider the following possibilities:
-
pH of the solvent: Ensure the pH of your solvent is within the optimal stability range for your compound. Buffering the solution may be necessary.
-
Dissolved Oxygen: The solvent may contain dissolved oxygen, leading to oxidation. Degassing the solvent before use can mitigate this.
-
Light Exposure: Even brief exposure to high-intensity light during sample preparation can initiate photodegradation. Work in a shaded environment or use amber vials.
-
Contaminants: Trace amounts of metal ions or other reactive species in the solvent can catalyze degradation. Use high-purity solvents and clean glassware.
Q3: How can I determine the degradation products of this compound?
Identifying degradation products typically involves the use of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[3][4] An HPLC method is developed to separate the parent compound from its degradation products. The mass spectrometer then provides mass-to-charge ratio information, which helps in elucidating the structures of the degradants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Compound degradation | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Loss of compound recovery | Adsorption to container surfaces | Use silanized glassware or polypropylene tubes. |
| Incomplete dissolution | Review and optimize the dissolution procedure. | |
| Precipitation over time | Check the solubility of the compound in the chosen solvent and at the storage temperature. | |
| Inconsistent results between experiments | Variability in environmental conditions | Standardize and control temperature, light exposure, and pH in all experiments. |
| Inconsistent sample handling | Develop and adhere to a strict Standard Operating Procedure (SOP) for sample preparation and analysis. |
Hypothetical Degradation Data
The following tables present hypothetical data for illustrative purposes, modeling the kind of information one would generate during stability studies of a compound like this compound.
Table 1: Effect of Temperature on Stability (pH 7.4, 24 hours)
| Temperature (°C) | Percent Degradation |
| 4 | < 1% |
| 25 | 5% |
| 40 | 15% |
| 60 | 35% |
Table 2: Effect of pH on Stability (25°C, 24 hours)
| pH | Percent Degradation |
| 3.0 | 25% |
| 5.0 | 10% |
| 7.4 | 5% |
| 9.0 | 20% |
Experimental Protocols
Protocol: Forced Degradation Study for a Compound like this compound
Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
-
Analysis: Analyze all samples and a control (untreated stock solution) by a suitable analytical method, such as HPLC-UV or HPLC-MS, to identify and quantify the parent compound and any degradation products.
Visualizations
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetrahydrobostrycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrobostrycin. The information is designed to help anticipate and resolve issues related to the compound's stability and degradation.
Disclaimer: Specific degradation pathways and quantitative stability data for this compound are not extensively published. The information provided is based on general principles of chemical stability, forced degradation studies of related compounds, and recommended handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is also advisable to protect the compound from light, as many complex organic molecules are photosensitive.[2][3] For long-term storage, maintaining a temperature range of 2-8°C is a common practice for preserving the integrity of chemical compounds.
Q2: My this compound solution has changed color. What does this indicate?
A color change in your solution often indicates chemical degradation. This compound belongs to the polyketide family, and its structure contains functional groups that are susceptible to oxidation and other transformations. These reactions can lead to the formation of chromophoric degradation products. You should investigate the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Q3: What common factors can cause this compound to degrade?
Several environmental and chemical factors can affect the stability of drug-like molecules.[2] For this compound, the most probable causes of degradation include:
-
pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis or other pH-dependent reactions.[2][4][5]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.[2]
-
Light: Exposure to UV or visible light can induce photochemical degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[2][3]
Q4: How can I determine if my this compound sample has degraded?
The most reliable way to assess the purity and degradation of your sample is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6] A stability-indicating method can separate the intact this compound from its potential degradation products. Comparing the chromatogram of your sample to a reference standard will allow you to quantify the remaining parent compound and detect the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an assay. | Degradation of this compound into inactive products. | 1. Verify the purity of the stock solution using HPLC. 2. Prepare fresh solutions from a solid sample stored under recommended conditions. 3. Evaluate the stability of this compound in your specific assay buffer and conditions (e.g., temperature, light exposure during incubation). |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Perform a forced degradation study to intentionally generate and identify potential impurities.[4][7] This helps in developing a robust analytical method. |
| Inconsistent experimental results. | Inconsistent sample integrity due to gradual degradation of stock solutions. | 1. Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. 2. Establish an expiration date for your prepared solutions based on stability testing. 3. Always run a quality control check (e.g., HPLC) on your solution before critical experiments if it has been stored for an extended period. |
Hypothetical Degradation Profile
The following table summarizes the expected stability of this compound under various stress conditions, based on the typical behavior of related chemical structures. This should be confirmed experimentally.
| Condition | Stress Agent | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Moderate to Low | Hydrolysis of ether or ester linkages, potential rearrangement. |
| Alkaline Hydrolysis | 0.1 M NaOH at RT | Very Low | Rapid hydrolysis, potential for extensive decomposition and polymerization.[8] |
| Oxidation | 3% H₂O₂ at RT | Low | Oxidation of hydroxyl groups to ketones or quinones. |
| Photolytic | UV/Visible Light | Moderate | Photochemical reactions, potentially leading to complex mixtures.[3] |
| Thermal | 80°C | Moderate | Acceleration of other degradation pathways (e.g., oxidation).[3][5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[4][7][9]
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[8]
2. Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector and a suitable C18 column
-
Photostability chamber
-
Oven or water bath
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Note: Basic conditions often cause rapid degradation.[8]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
5. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by HPLC. The mobile phase and gradient will need to be optimized to achieve separation between the parent peak and all degradation products.
-
Use a PDA detector to check for peak purity, ensuring that new peaks are not co-eluting.
6. Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Analyze the chromatograms to identify the number and relative abundance of degradation products.
-
If connected to a mass spectrometer (LC-MS), obtain mass data for the degradation products to help elucidate their structures.
Visualizations
Diagrams of Pathways and Workflows
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Workflow for a forced degradation study.
Caption: A potential degradation pathway for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. longdom.org [longdom.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Tetrahydrobostrycin Solubility Improvement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with Tetrahydrobostrycin. The information is presented in a question-and-answer format, offering direct solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a research compound noted for its weak antibacterial and anticancer properties.[1] Like many new chemical entities, it is understood to be a poorly water-soluble compound.[2] Poor aqueous solubility is a major challenge in drug development as it can lead to low absorption and limited bioavailability, hindering preclinical and clinical studies.[3][4] Any drug, to be absorbed effectively, must first be in a dissolved state at the site of absorption.[3]
Q2: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this compound?
There are several established techniques to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). These can be broadly categorized as:
-
Physical Modifications: These methods alter the physical properties of the drug. Key techniques include particle size reduction (micronization, nanosuspension), and conversion to an amorphous state through methods like solid dispersions.[3][4][5][6]
-
Chemical Modifications: This involves altering the molecule itself, such as through salt formation or adjusting the pH of the solution.[4][7]
-
Use of Excipients/Carriers: This is a common and effective approach that involves adding other substances to the formulation.[8] Techniques include complexation with cyclodextrins, the use of co-solvents, surfactants to create micellar solutions, and hydrotropy.[3][4][7][9][10]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound (e.g., its chemical nature, melting point), the required concentration for your assay, the intended dosage form if applicable, and the site of absorption.[3][7] A logical workflow can help guide this decision.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. tapi.com [tapi.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. pharmtech.com [pharmtech.com]
- 7. wjbphs.com [wjbphs.com]
- 8. jptcp.com [jptcp.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Optimizing Tetrahydrobostrycin Dosage in Cell Culture
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Tetrahydrobostrycin in a new cell line?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations, for example, from 1 nM to 100 µM, to identify the effective range and potential toxicity.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to excessive cell death:
-
High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is advisable to run a vehicle control (medium with solvent only).
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Incorrect Dosage Calculation: Double-check your calculations for serial dilutions.
Q3: My cells stop proliferating but do not die after treatment with this compound. Is this normal?
A3: This observation may indicate that this compound is cytostatic rather than cytotoxic at the tested concentrations. A cytostatic effect, where cell division is inhibited without causing cell death, is a common mechanism for certain anti-cancer compounds. To confirm this, you can perform a cell cycle analysis.
Q4: I am seeing a precipitate in my culture medium after adding this compound. What should I do?
A4: Precipitation of the compound can lead to inconsistent results. Here are some troubleshooting steps:
-
Check Solubility: Verify the solubility of this compound in your culture medium. You may need to prepare a higher concentration stock solution in a suitable solvent and then dilute it further in the medium.
-
Warm the Medium: Gently warming the medium to 37°C before adding the compound can sometimes help with solubility.
-
Vortexing: Ensure the compound is thoroughly mixed with the medium by gentle vortexing before adding it to the cells.
Q5: How often should I replace the medium containing this compound?
A5: The frequency of medium replacement depends on the stability of this compound and the metabolic rate of your cells. For long-term experiments, it is recommended to replace the medium every 48-72 hours to ensure a consistent concentration of the compound and to replenish nutrients.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell seeding density- Fluctuation in incubator conditions (CO2, temperature, humidity)- Degradation of this compound stock solution | - Use calibrated pipettes and consistent techniques.- Ensure uniform cell seeding in all wells/flasks.- Regularly monitor and calibrate incubator settings.[2]- Prepare fresh stock solutions of this compound periodically and store them appropriately. |
| Cells detaching from the culture plate | - Over-trypsinization during passaging[2]- Mycoplasma contamination[2]- High concentration of this compound causing cytotoxicity | - Reduce trypsin incubation time or use a lower concentration.- Test for and eliminate mycoplasma contamination.- Perform a dose-response experiment to find a non-toxic concentration. |
| Slow cell growth after treatment | - Sub-lethal toxicity of this compound- Use of low-passage, unhealthy cells- Depletion of essential nutrients in the medium | - Test a lower range of concentrations.- Use healthy, actively dividing cells for your experiments.- Ensure you are using fresh, pre-warmed medium.[2] |
| Changes in cell morphology | - Cellular stress induced by this compound- Differentiation induced by the compound | - Document morphological changes with microscopy.- Investigate potential differentiation markers or stress pathway activation. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or another suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a 2-fold or 10-fold serial dilution. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on HCT116 Cells after 48h Treatment
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.3 ± 4.8 |
| 10 | 25.1 ± 3.9 |
| 50 | 5.6 ± 2.1 |
| 100 | 1.2 ± 0.8 |
Table 2: Hypothetical Time-Course of 10 µM this compound on A549 Cell Viability
| Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 3.7 |
| 12 | 80.4 ± 5.3 |
| 24 | 62.1 ± 4.9 |
| 48 | 45.8 ± 6.0 |
| 72 | 28.9 ± 4.2 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting logic for high cell death.
References
Technical Support Center: Tetrahydrobostrycin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrobostrycin. The information is designed to address common experimental challenges and potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product that has been noted for its weak antibacterial and anticancer properties. It is primarily available for research use only and is not intended for therapeutic or diagnostic applications in humans or animals.
Q2: What are the common experimental challenges encountered when working with this compound?
A2: Researchers may encounter several challenges, including:
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Variability in biological activity: Due to its weak activity, slight variations in experimental conditions can lead to significant differences in observed effects.
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Potential for off-target effects: Like many small molecules, this compound may interact with unintended cellular targets, leading to experimental artifacts.[1]
-
Assay interference: The compound's chemical properties may interfere with certain assay technologies, such as fluorescence-based readouts.
-
Stability and degradation: The stability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure) can impact results.[2][3][4][5]
Q3: Are there any known signaling pathways affected by compounds similar to this compound?
A3: Yes, a closely related compound, Bostrycin, has been shown to inhibit the proliferation of human lung carcinoma A549 cells by downregulating the PI3K/Akt signaling pathway.[6][7] This pathway is crucial for regulating cell survival, growth, and proliferation. It is plausible that this compound may exert its anticancer effects through a similar mechanism.
Q4: How can I troubleshoot inconsistent results in my this compound experiments?
A4: Inconsistent results can arise from multiple factors. A logical troubleshooting approach is crucial. Key areas to investigate include the stability of the compound, potential contamination of cell cultures or reagents, and interference with the assay itself. A systematic approach to identifying the source of the inconsistency is recommended.
Troubleshooting Guides
Issue 1: Unexpected or No Biological Activity
Possible Cause 1: Compound Degradation
-
Troubleshooting: this compound stability can be influenced by factors such as pH, temperature, and light exposure.[2][3][4][5] It is crucial to handle and store the compound according to the manufacturer's recommendations. To assess degradation, consider performing analytical tests like HPLC or UV-Vis spectroscopy on your working solutions to confirm the compound's integrity.
-
Recommendation: Prepare fresh working solutions for each experiment and store stock solutions in appropriate solvents at the recommended temperature, protected from light.
Possible Cause 2: Off-Target Effects
-
Troubleshooting: The observed biological effect may not be due to the intended target. Many compounds can kill cells through off-target toxicity, which can be mistaken for a specific therapeutic effect.[1]
-
Recommendation: To validate the mechanism of action, consider using techniques like CRISPR-Cas9 to knock out the putative target of this compound. If the compound still shows efficacy in the knockout cells, it suggests an off-target mechanism.[1]
Issue 2: False Positives in High-Throughput Screening (HTS)
Possible Cause 1: Assay Interference
-
Troubleshooting: this compound, like many organic molecules, may possess intrinsic properties that interfere with assay readouts. For instance, it might be autofluorescent, which can be a significant source of false positives in fluorescence-based assays.[8]
-
Recommendation: Run control experiments with this compound in the absence of the biological target to measure its background signal. For fluorescence assays, measure the compound's excitation and emission spectra to identify any overlap with the assay's fluorophores.[9][10][11]
Possible Cause 2: Non-specific Activity
-
Troubleshooting: At higher concentrations, compounds can exhibit non-specific activity, such as membrane disruption or protein aggregation, leading to false-positive results.
-
Recommendation: Perform dose-response experiments over a wide range of concentrations. A steep and non-sigmoidal dose-response curve may indicate non-specific activity. Additionally, consider using counter-screens to identify compounds that act through undesirable mechanisms.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on the related compound, Bostrycin, and can be used to assess the cytotoxic effects of this compound on cancer cell lines.[1][12]
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Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 12 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µmol/L). Include negative control wells (cells with vehicle) and blank wells (medium only).[1]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Cytotoxicity of Bostrycin against A549 Human Lung Carcinoma Cells
Data from a study on the related compound Bostrycin, for reference.[1][12]
| Treatment Time | IC50 (µmol/L) |
| 24 hours | 20.1 |
| 48 hours | 15.8 |
| 72 hours | 11.2 |
Visualizations
Caption: PI3K/Akt signaling pathway potentially inhibited by this compound.
Caption: General experimental workflow for a cytotoxicity (MTT) assay.
Caption: Logical workflow for troubleshooting fluorescence assay interference.
References
- 1. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that impurities contribute to the fluorescence of the polyene antibiotic amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Spectrum Viewer | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrahydrobostrycin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Tetrahydrobostrycin. Due to the limited publicly available data on this compound, some of the information provided is based on the general characteristics of natural products with similar properties.
Troubleshooting Guides
This section addresses specific problems that may be encountered during experiments with this compound.
Q1: I am having trouble dissolving this compound.
Possible Cause & Solution:
This compound is described as a brownish solid, and like many natural products, it may have limited solubility in aqueous solutions.
-
Recommended Solvent: The recommended starting solvent is dimethyl sulfoxide (DMSO). Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to avoid solvent-induced toxicity.[1][2]
-
Solubility Testing: It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration.
-
Sonication: If the compound does not readily dissolve, gentle sonication in a water bath may aid dissolution.
-
Warming: Gentle warming (e.g., to 37°C) can also help, but be cautious as this may affect the stability of the compound.
Q2: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show high background.
Possible Cause & Solution:
The brownish color of this compound may interfere with colorimetric assays.
-
Compound Interference: this compound's color may absorb light at the same wavelength as the formazan product in MTT or XTT assays, leading to artificially high readings.
-
Solution: Run a control plate containing the same concentrations of this compound in cell-free media. Subtract the absorbance values of these wells from your experimental wells.[3]
-
-
Incomplete Solubilization of Formazan: This can lead to variable results.
-
Solution: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Using a multi-channel pipette to gently triturate the contents of each well can improve consistency.[4]
-
-
Precipitation in Media: The compound may precipitate out of the cell culture medium over time, especially at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate before adding the assay reagent. If precipitation is observed, consider lowering the concentration or using a different solvent system.
-
Q3: I am not observing any significant biological effect, even at high concentrations.
Possible Cause & Solution:
This compound is reported to have weak anticancer activity.[5]
-
Insufficient Incubation Time: The compound may require a longer exposure time to exert its effects. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound.
-
Solution: Screen a panel of different cancer cell lines to identify a more responsive model.
-
-
Compound Degradation: The compound may not be stable in the cell culture medium for the duration of the experiment.
-
Solution: Consider replacing the medium with freshly prepared compound-containing medium every 24 hours.
-
-
Sub-optimal Assay Conditions: The chosen assay may not be sensitive enough to detect weak activity.
-
Solution: Consider using a more sensitive assay, such as a colony formation assay for long-term effects on cell proliferation, or a specific functional assay related to its hypothesized mechanism of action.
-
Q4: I am seeing unexpected bands or high background in my Western blot.
Possible Cause & Solution:
Western blotting can be a complex technique with multiple potential points of failure.
-
Antibody Issues: The primary or secondary antibody may be non-specific or used at too high a concentration.
-
Solution: Optimize the antibody concentrations and ensure you are using a blocking buffer that is appropriate for your antibodies.[6]
-
-
Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane, leading to high background.
-
Solution: Increase the number and duration of your wash steps.[7]
-
-
Protein Overload: Loading too much protein can cause smearing and non-specific antibody binding.
-
Solution: Determine the optimal protein concentration for your target of interest. A typical range is 20-30 µg of total protein per lane.[8]
-
Frequently Asked Questions (FAQs)
-
What is the recommended storage condition for this compound?
-
As a solid, it should be stored at -20°C, protected from light. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Is this compound stable in aqueous solutions?
-
The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution, prepare fresh dilutions in your cell culture medium immediately before each experiment. Avoid prolonged storage of aqueous solutions.
-
-
What is the known mechanism of action of this compound?
-
The precise molecular mechanism of this compound's weak anticancer activity is not well-defined in the available literature. It is recommended to perform further studies, such as target identification or pathway analysis, to elucidate its mechanism. A plausible starting point for investigation could be common cancer-related signaling pathways like PI3K/Akt/mTOR.
-
Quantitative Data Summary
Due to the limited specific data for this compound, the following tables are provided as templates for organizing your experimental data.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 1 | Sparingly soluble |
| Methanol | 2 | Soluble with warming |
| DMSO | 25 | Freely soluble |
Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast | 85.2 |
| A549 | Lung | > 100 |
| HeLa | Cervical | 67.5 |
| HCT116 | Colon | 92.1 |
Experimental Protocols & Workflows
MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Protein Expression
This protocol is for analyzing the effect of this compound on the expression of key proteins in a signaling pathway.
Methodology:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
Signaling Pathway
Given its weak anticancer activity, a plausible mechanism for this compound could involve the modulation of a key cell survival pathway. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 5. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tetrahydrobostrycin Interference in Assays
Welcome to the technical support center for researchers working with tetrahydrobostrycin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference of this compound in various experimental assays. Due to its chemical nature as a brownish solid, this compound has the potential to interfere with absorbance and fluorescence-based assays. This resource is designed to help you identify, mitigate, and interpret such interference to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is an antibiotic with weak antibacterial and anticancer properties.[1] It is described as a brownish solid, which indicates that it absorbs light in the visible spectrum.[1] Compounds that are colored or possess fluorescent properties can interfere with assays that rely on measuring light absorbance or fluorescence.
Q2: What are the common types of assay interference caused by compounds like this compound?
The primary mechanisms of interference from colored or fluorescent compounds include:
-
Light Absorbance (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore or chromophore, leading to a decrease in the detected signal (quenching).[2][3]
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Autofluorescence: The compound itself fluoresces at wavelengths that overlap with the assay's detection window, leading to a false-positive signal.[2][3]
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Nonspecific Reactivity: The compound may react directly with assay components, such as enzymes or detection reagents, leading to inhibition or activation that is not related to the intended biological target.[4] This is a common characteristic of Pan-Assay Interference Compounds (PAINS).
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that nonspecifically inhibit enzymes or bind to proteins, leading to false-positive results.
Q3: Which assays are most likely to be affected by this compound?
Assays that are particularly susceptible to interference from colored or fluorescent compounds include:
-
Absorbance-based assays: (e.g., colorimetric enzyme assays, Bradford protein assay)
-
Fluorescence-based assays: (e.g., fluorescence intensity, fluorescence polarization, FRET)
-
Luminescence-based assays: (e.g., luciferase reporter assays) where the compound might absorb the emitted light.
Troubleshooting Guides
Problem 1: I am observing unexpected inhibition or activation in my assay when using this compound.
This could be due to true biological activity or assay interference. The following steps will help you distinguish between these possibilities.
Step 1: Perform a Compound-Only Control.
This is the most critical first step to identify potential interference.
-
Methodology:
-
Prepare a set of control wells containing all assay components (buffer, substrate, detection reagents) except for the biological target (e.g., enzyme or cells).
-
Add this compound to these wells at the same concentrations used in your main experiment.
-
Measure the signal (absorbance, fluorescence, or luminescence) in these control wells.
-
-
Interpretation:
-
If you observe a signal in the compound-only control: this compound is directly interfering with the assay readout.
-
If there is no signal in the compound-only control: The observed effect is more likely due to a genuine interaction with the biological target, although nonspecific reactivity with the target cannot be ruled out yet.
-
Step 2: Visually Inspect Your Assay Plate.
-
Methodology: After adding this compound to your assay plate, visually inspect the wells.
-
Interpretation: The brownish color of this compound should be apparent, especially at higher concentrations. If you observe precipitation or turbidity, this could indicate compound aggregation, which is a known cause of nonspecific inhibition.
Problem 2: My fluorescence-based assay shows a decrease in signal with increasing concentrations of this compound.
This could be due to quenching of the fluorescent signal by this compound.
Step 1: Measure the Absorbance Spectrum of this compound.
-
Methodology:
-
Prepare solutions of this compound in the assay buffer at the concentrations used in your experiment.
-
Use a spectrophotometer to measure the absorbance of these solutions across a range of wavelengths, particularly covering the excitation and emission wavelengths of your fluorophore.
-
-
Interpretation: If this compound has significant absorbance at the excitation or emission wavelengths of your assay's fluorophore, it will likely cause quenching (inner filter effect).
Step 2: Perform a "Spike-In" Control.
-
Methodology:
-
Run your assay to completion without the test compound to generate the fluorescent product.
-
"Spike-in" this compound at various concentrations to the completed reaction.
-
Measure the fluorescence immediately after adding the compound.
-
-
Interpretation: A decrease in fluorescence upon the addition of this compound indicates that it is quenching the signal of the fluorescent product.
Problem 3: My fluorescence-based assay shows an increase in signal with increasing concentrations of this compound.
This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
Step 1: Measure the Fluorescence Spectrum of this compound.
-
Methodology:
-
Prepare solutions of this compound in the assay buffer.
-
Use a spectrofluorometer to measure the excitation and emission spectra of this compound. Scan a broad range of wavelengths to identify its fluorescence profile.
-
-
Interpretation: If the emission spectrum of this compound overlaps with the emission wavelength of your assay's fluorophore, it will contribute to the measured signal, leading to a false positive.
Mitigation Strategies and Experimental Protocols
If you have confirmed that this compound is interfering with your assay, here are some strategies to mitigate the issue.
Strategy 1: Use an Orthogonal Assay.
An orthogonal assay measures the same biological endpoint but uses a different detection technology that is not susceptible to the same type of interference.[3][5][6]
-
Experimental Protocol: Validating a Hit with an Orthogonal Assay
-
Primary Screen: Identify the activity of this compound in your initial assay (e.g., a fluorescence-based enzyme inhibition assay).
-
Select an Orthogonal Assay: Choose a secondary assay with a different readout. For example, if the primary assay was fluorescence-based, a good orthogonal assay might be based on mass spectrometry (e.g., LC-MS to directly measure substrate to product conversion) or a label-free technology like surface plasmon resonance (SPR) to measure direct binding to the target.[3]
-
Perform the Orthogonal Assay: Test this compound in the orthogonal assay at a similar concentration range.
-
Analyze the Results:
-
Concordant results: If this compound shows similar activity in both assays, it is more likely a true biological hit.
-
Discordant results: If the activity is not replicated in the orthogonal assay, the result from the primary screen was likely an artifact of interference.[6]
-
-
Strategy 2: Modify Your Existing Assay.
For Absorbance Interference:
-
Protocol: Background Subtraction for Colored Compounds
-
For each concentration of this compound tested in your main assay, prepare a corresponding "compound blank" well containing the same concentration of this compound in the assay buffer, but without the enzyme or cells.
-
After the assay incubation, measure the absorbance of all wells.
-
For each data point, subtract the absorbance of the corresponding compound blank from the absorbance of the experimental well. This will correct for the intrinsic absorbance of this compound.
-
For Fluorescence Interference:
-
Use Red-Shifted Fluorophores: Many interfering compounds are fluorescent in the blue-green region of the spectrum.[2] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often reduce or eliminate interference.
-
Protocol: Compound-Only Fluorescence Control
-
Set up a parallel plate with the same layout as your experimental plate.
-
In this control plate, add this compound at the same concentrations to wells containing only assay buffer.
-
Measure the fluorescence of this control plate using the same instrument settings as your experimental plate.
-
Subtract the fluorescence values from the control plate from your experimental data to correct for the compound's autofluorescence.
-
Data Presentation
Summarize your findings in a clear and structured manner.
Table 1: Summary of this compound Interference in Control Experiments
| Assay Type | Control Experiment | This compound Concentration (µM) | Observed Signal (e.g., Absorbance at 595 nm) | Interpretation |
| Absorbance | Compound-Only Control | 1 | 0.05 | Intrinsic Absorbance |
| 10 | 0.25 | Intrinsic Absorbance | ||
| 100 | 1.20 | Intrinsic Absorbance | ||
| Fluorescence | Compound-Only Control | 1 | 150 RFU | Autofluorescence |
| 10 | 1500 RFU | Autofluorescence | ||
| 100 | 15000 RFU | Autofluorescence |
Visualization of Troubleshooting Workflow
A logical workflow can help guide your troubleshooting process.
Caption: Troubleshooting workflow for this compound assay interference.
This technical support guide provides a framework for identifying and addressing potential assay interference from this compound. By systematically performing control experiments and employing mitigation strategies, researchers can increase confidence in their experimental findings.
References
- 1. drughunter.com [drughunter.com]
- 2. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
Technical Support Center: Tetrahydrobostrycin Synthesis
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the core of Tetrahydrobostrycin?
A common and effective strategy for synthesizing the anthraquinone core of molecules like this compound is through a Diels-Alder reaction. This reaction typically involves a suitably substituted naphthoquinone acting as the dienophile and a reactive diene to construct the central ring system.[1][2] Subsequent aromatization or further functional group manipulation then yields the desired anthraquinone scaffold.
Q2: What are the main challenges encountered in the synthesis of complex anthraquinones like this compound?
Researchers may face several challenges, including:
-
Low yields in the Diels-Alder cycloaddition: This can be due to unfavorable electronics of the diene and dienophile, steric hindrance, or thermal instability of the reactants.[3]
-
Regioselectivity issues: The substitution pattern on both the diene and dienophile can lead to the formation of undesired regioisomers.[2]
-
Difficulties in purification: Anthraquinone derivatives can be challenging to purify due to their polarity and sometimes poor solubility.[4][5]
-
Side reactions: Oxidation, reduction, or decomposition of starting materials and intermediates can lead to a complex mixture of byproducts.[6]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic techniques is essential for structural confirmation and purity assessment. This includes:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls and hydroxyls.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[5]
Troubleshooting Guide
Problem 1: Low or No Yield in the Diels-Alder Reaction
Q: I am attempting a Diels-Alder reaction between a substituted naphthoquinone and a diene to form the this compound core, but I am getting a low yield or no product. What could be the issue?
A: Low yields in Diels-Alder reactions for anthraquinone synthesis are a common issue.[3] Here are several factors to consider and troubleshoot:
-
Reaction Conditions: The temperature and reaction time are critical. Some Diels-Alder reactions require elevated temperatures to proceed, while others may suffer from decomposition at high temperatures. It is advisable to screen a range of temperatures.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Toluene, xylene, or dichlorobenzene are often used for these types of reactions.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc iodide, can sometimes accelerate the reaction and improve the yield.[7]
-
Diene/Dienophile Reactivity: Ensure your diene is in the s-cis conformation, which is necessary for the reaction to occur. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate.[8]
-
Starting Material Purity: Impurities in your starting materials can inhibit the reaction. Ensure your naphthoquinone and diene are of high purity.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Screen temperatures from 80°C to 140°C. | To find the optimal balance between reaction rate and thermal decomposition. |
| Solvent | Test solvents of varying polarity (e.g., toluene, DMF, acetonitrile). | Solvent can affect the stability of the transition state. |
| Catalyst | Add a Lewis acid catalyst (e.g., ZnI₂, BF₃·OEt₂). | To lower the energy of the LUMO of the dienophile.[7] |
| Concentration | Increase the concentration of reactants. | To increase the probability of molecular collisions. |
Problem 2: Formation of Multiple Products (Isomers)
Q: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the Diels-Alder reaction?
A: The formation of regioisomers is a common challenge when using unsymmetrical dienes or dienophiles.[2]
-
Directing Groups: The regioselectivity is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. A benzoyl substituent at the C2 position of the naphthoquinone has been shown to be effective in directing the regioselectivity.[2]
-
Computational Modeling: In complex cases, computational modeling can help predict the most likely regioisomeric outcome and guide the choice of starting materials.
Troubleshooting Steps:
| Approach | Recommendation | Rationale |
| Modify Starting Materials | Introduce a directing group on the naphthoquinone. | To favor the formation of one regioisomer over others.[2] |
| Change Reaction Temperature | Lower the reaction temperature. | In some cases, lower temperatures can enhance selectivity. |
| Purification Strategy | Employ advanced chromatographic techniques. | Techniques like preparative HPLC may be necessary to separate isomers.[5] |
Problem 3: Difficulty with Product Purification
Q: I have successfully synthesized what I believe to be this compound, but I am struggling to purify it from the reaction mixture. What purification methods are recommended?
A: The purification of anthraquinone derivatives can be challenging.[4]
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material. A systematic screening of solvents is recommended.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[5]
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful tool.[5]
Recommended Purification Parameters:
| Method | Stationary Phase | Mobile Phase (Example) |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient.[5] |
| Crystallization | N/A | Ethanol, Methanol, Acetone, or mixtures with water. |
| Preparative HPLC | C18 | Acetonitrile/Water or Methanol/Water gradient.[5] |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol outlines a plausible, though hypothetical, multi-step synthesis of this compound.
Step 1: Diels-Alder Cycloaddition
-
To a solution of a suitably substituted naphthoquinone (1.0 eq) in toluene (0.1 M), add the diene (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the cycloadduct.
Step 2: Aromatization
-
Dissolve the cycloadduct from Step 1 in glacial acetic acid (0.1 M).
-
Add a solution of chromic acid in water dropwise at room temperature.[6]
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture and pour it into ice water.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the solid from ethanol to obtain the aromatized anthraquinone intermediate.
Step 3: Functional Group Interconversion (Hypothetical)
Further steps would be required to introduce the specific functional groups of this compound. These would be standard organic transformations and should be chosen based on the specific intermediate obtained after aromatization.
Visualizations
Caption: Hypothetical synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield in Diels-Alder reaction.
References
- 1. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. quora.com [quora.com]
- 4. EP2497761A1 - Process for the purification of anthraquinone derivatives - Google Patents [patents.google.com]
- 5. Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. praxilabs.com [praxilabs.com]
Technical Support Center: Protocol Optimization for Tetrahydrobostrycin Assays
Disclaimer: Information on Tetrahydrobostrycin is limited in publicly available scientific literature. The following protocols and guides are based on general principles for natural product screening and may require significant optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a hexahydroanthrone derivative isolated from a marine-derived fungus of the Aspergillus species.[1] Published research has shown that it exhibits weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] Further biological activities, including potential anticancer properties, are an area of ongoing research for many natural products.[2][3][4]
Q2: What type of assays are commonly used to screen natural products like this compound for anticancer activity?
A2: A variety of in vitro assays are used to screen natural products for potential anticancer effects. These primarily measure cell viability, proliferation, and cytotoxicity. Common assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Cell Migration and Invasion Assays: These assays, such as the wound healing or transwell assay, assess the effect of a compound on cancer cell motility.[2]
-
Apoptosis Assays: These determine if the compound induces programmed cell death.
Q3: What are the critical first steps before beginning an assay with this compound?
A3: Before initiating any bioassay, it is crucial to:
-
Ensure the purity of the compound: The purity of this compound will significantly impact the results. Analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[5][6]
-
Determine the solubility: this compound's solubility in various solvents must be determined to prepare appropriate stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for natural products, but its final concentration in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Perform a dose-response study: A preliminary experiment with a wide range of concentrations is necessary to determine the optimal concentration range for your specific cell line and assay.
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for evaluating the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Reported Antibacterial Activity of this compound
| Microorganism | Activity |
| Staphylococcus aureus | Weak |
| Escherichia coli | Weak |
Data extracted from a study on hexahydroanthrone derivatives from a marine-derived fungus.[1]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
-
Use a multichannel pipette for adding reagents and ensure it is properly calibrated.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.
-
Issue 2: No dose-dependent effect observed.
-
Possible Cause: The concentration range of this compound is too high or too low. The incubation time may also be inappropriate.
-
Solution:
-
Conduct a wider range of serial dilutions in your next experiment (e.g., from nanomolar to high micromolar concentrations).
-
Vary the incubation time (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing an effect.
-
Issue 3: Vehicle control (DMSO) shows significant cell death.
-
Possible Cause: The concentration of DMSO is too high and is causing cytotoxicity.
-
Solution:
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. If higher concentrations of this compound are needed, consider alternative solubilization methods or a different solvent if compatible.
-
Issue 4: Absorbance values in the MTT assay are too low.
-
Possible Cause: Low cell number, insufficient incubation time with MTT, or incomplete dissolution of formazan crystals.
-
Solution:
-
Increase the initial cell seeding density.
-
Increase the incubation time with MTT to allow for more formazan crystal formation.
-
Ensure formazan crystals are fully dissolved in DMSO by gently shaking the plate before reading the absorbance.
-
Visualizations
Caption: General experimental workflow for in vitro bioactivity screening of this compound.
Caption: Troubleshooting flowchart for common issues in cell-based assays.
Signaling Pathways:
Currently, there is no published information available on the specific signaling pathways modulated by this compound. Research into the mechanism of action of novel natural products often follows initial screening for biological activity.[3][4] Therefore, a diagram for its signaling pathway cannot be provided at this time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quantitative determination of the antibiotic doxorubicin by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds
A-TETRAHYDROBOSTRYCIN-SUPPORT
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel or poorly characterized compounds, such as Tetrahydrobostrycin. Due to the limited publicly available data on the specific molecular target and off-target effects of this compound, this guide offers a general framework for identifying, characterizing, and mitigating potential off-target effects applicable to any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected phenotype in my cell-based assay after treatment with Compound X (e.g., this compound). How can I determine if this is an off-target effect?
A1: Unexpected phenotypes are common in early-stage drug discovery and can arise from either on-target or off-target activity. A systematic approach is necessary to distinguish between these possibilities. First, ensure the observed phenotype is not due to experimental artifacts by repeating the experiment with proper controls.[1] If the result is reproducible, consider the following strategies:
-
Target Engagement Assays: Confirm that your compound is engaging with its intended target in the cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target binding within intact cells.[2][3][4]
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Genetic Knockdown/Knockout: Use CRISPR-Cas9 or RNAi to reduce the expression of the intended target.[5][6] If the phenotype persists in the absence of the target, it is likely an off-target effect.
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Structure-Activity Relationship (SAR) Analysis: Test analogs of your compound. If the unexpected phenotype tracks with the potency against the intended target across multiple analogs, it is more likely to be an on-target effect.
Q2: What initial steps should I take to profile the potential off-targets of my compound?
A2: Broadly profiling your compound against various cellular targets is a crucial step. Several approaches can be employed:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and known protein binding pockets.[7][8]
-
Biochemical Screening Panels: Screen your compound against large panels of related proteins, such as kinases. Many commercial services offer kinome profiling to assess selectivity.[9][10][11][12][13]
-
Proteome-wide Profiling: Techniques like chemical proteomics and thermal proteome profiling (TPP) can identify a wide range of protein interactors in an unbiased manner.[14][15][16][17]
Q3: My compound shows cytotoxicity in my cell line of interest. How can I determine if this is due to on-target or off-target effects?
A3: Cytotoxicity can be a desired on-target effect (e.g., in cancer cells) or an undesirable off-target effect. To investigate the source of cytotoxicity:
-
Compare Potency: Determine the concentration at which your compound engages its target (e.g., using a biochemical or target engagement assay) and compare it to the concentration at which it induces cytotoxicity (IC50). A large window between target engagement and cytotoxicity suggests the latter might be an off-target effect.
-
Rescue Experiments: If the intended target is an enzyme, you may be able to "rescue" the cells from cytotoxicity by providing a downstream product of the enzymatic reaction.
-
Profile in Target-Negative Cells: If possible, test the cytotoxicity of your compound in a cell line that does not express the intended target. Cytotoxicity in these cells would strongly indicate off-target effects.
-
Assess Specificity: Use in vitro assays with mixed cultures of tumor and non-tumor cells to assess if the cytotoxicity is specific to the target-expressing cells.[18]
Troubleshooting Guides
Issue 1: High Background or Unexpected Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Low Cell Density | Repeat the experiment with an optimized cell count to ensure a robust signal.[19] |
| High Cell Density | A high signal may be due to an excessive number of cells. Titrate the cell number to find the optimal density.[19] |
| Forceful Pipetting | Handle the cell suspension gently during plating to avoid cell stress and lysis.[19] |
| Media Components | High concentrations of certain substances in the cell culture medium can cause high background absorbance. Test individual media components if possible. |
| Compound Precipitation | Visually inspect the wells for any compound precipitation, which can interfere with absorbance or fluorescence readings. If precipitation is observed, consider using a different solvent or a lower concentration range. |
Issue 2: Inconsistent Results in Target Engagement Assays (e.g., CETSA)
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate the antibody used for Western blotting to ensure it is specific and provides a linear signal in the desired concentration range. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the target protein. Optimize lysis buffer and incubation times. |
| Temperature Gradient Issues | Verify the accuracy and uniformity of the temperature block or thermal cycler used for the heat challenge. |
| Protein Degradation | Add protease inhibitors to the lysis buffer to prevent degradation of the target protein. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to verify the binding of a compound to its target protein in intact cells.[2][3][20]
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze by Western blot using an antibody specific to the target protein.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the effect of a compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the appropriate wells and include vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the vehicle control wells.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Target Expression | IC50 (µM) |
| Cancer Cell Line A | High | 1.5 |
| Cancer Cell Line B | Low | 15.2 |
| Normal Fibroblasts | Negative | > 50 |
Table 2: Hypothetical Kinome Profiling Results for this compound (at 1 µM)
| Kinase | % Inhibition |
| Intended Target Kinase | 92% |
| Off-Target Kinase 1 | 78% |
| Off-Target Kinase 2 | 55% |
| Off-Target Kinase 3 | <10% |
| ... (400+ other kinases) | <10% |
Visualizations
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Caption: Strategy for identifying potential off-targets of a novel compound.
References
- 1. youtube.com [youtube.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. assayquant.com [assayquant.com]
- 11. pharmaron.com [pharmaron.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent-induced proteome profiling for proteomic quantitation and target discovery of small molecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 18. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Tetrahydrobostrycin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling and storage of Tetrahydrobostrycin, along with troubleshooting advice and frequently asked questions. Due to limited publicly available data on this compound, this guide focuses on best practices for handling research compounds with unknown stability and solubility profiles.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a research compound classified as an antibiotic with weak antibacterial and anticancer activity.[1] It is supplied as a brownish solid.[1]
What is the recommended storage condition for this compound?
It is recommended to store this compound at +4°C.[1]
What are the known biological activities of this compound?
This compound has been described as having weak antibacterial and anticancer properties.[1] However, detailed studies on its mechanism of action are not widely available.
What is the purity of commercially available this compound?
Commercially available this compound is typically offered at a purity of >97%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Experimental Results | Compound degradation due to improper storage or handling. | - Ensure the compound has been consistently stored at +4°C and protected from light. - Prepare fresh stock solutions for each experiment. - Consider performing a purity check of your sample via HPLC if degradation is suspected. |
| Difficulty Dissolving the Compound | Limited solubility in the chosen solvent. | - Attempt to dissolve a small amount in a variety of common laboratory solvents (e.g., DMSO, ethanol, methanol) to determine a suitable solvent. - Gentle warming and sonication may aid in dissolution. - If using a stock solution, ensure it has not been stored for an extended period, as precipitation may occur over time. |
| Inconsistent Results Between Experiments | Variability in stock solution concentration or compound integrity. | - Always use freshly prepared stock solutions. - If using a stock solution over multiple days, store it at -20°C or -80°C and minimize freeze-thaw cycles. - Visually inspect solutions for any signs of precipitation before use. |
| No Observed Biological Activity | Compound inactivity or degradation. | - Verify the identity and purity of the compound if possible. - Prepare fresh solutions and repeat the experiment. - Re-evaluate the experimental design and concentrations used based on any available literature for similar compounds. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the stability and solubility of this compound. Researchers are advised to perform their own stability and solubility tests to determine the optimal conditions for their specific experimental needs.
Recommended Preliminary Solubility Testing Protocol:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into separate vials.
-
Add a measured volume (e.g., 100 µL) of the desired solvent (e.g., DMSO, ethanol, water) to each vial.
-
Vortex the vials for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, incrementally add more solvent and repeat the vortexing step until the compound is dissolved.
-
Record the final volume of solvent used to calculate the approximate solubility.
Recommended Preliminary Stability Testing Protocol:
-
Prepare solutions of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).
-
At various time points (e.g., 1, 3, 7, 14 days), analyze the purity of the samples using a suitable analytical method such as HPLC.
-
Compare the purity of the stored samples to a freshly prepared standard to assess degradation.
Experimental Protocols & Methodologies
Visualizations
Logical Workflow for Handling and Storage
Caption: Recommended workflow for the handling and storage of this compound.
Signaling Pathway Hypothesis
Given the classification of this compound as a weak anticancer agent, a hypothetical signaling pathway it might influence is presented below. Note: This is a generalized representation of common cancer-related pathways and has not been specifically validated for this compound.
Caption: Hypothetical mechanism of action for an anticancer compound.
References
Tetrahydrobostrycin Quality Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Tetrahydrobostrycin.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the quality of a new batch of this compound?
A1: The initial step is to establish the identity and purity of the compound. This is typically achieved using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of any potential impurities.[1][2]
Q2: How do I choose the right analytical method for routine quality control of this compound?
A2: For routine analysis, HPLC is the most widely used method for complex mixtures due to its high sensitivity, specificity, and reproducibility in separating trace impurities.[3] Gas Chromatography (GC) may be suitable for volatile impurities, such as residual solvents.[2][3] The choice of method should be guided by the physicochemical properties of this compound and its potential impurities.
Q3: My this compound sample appears to be degrading over time. What should I do?
A3: Degradation can be influenced by factors like temperature, light, pH, and oxygen. It is crucial to conduct forced degradation studies to understand the stability of this compound and identify its degradation products.[4] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines.[4] The degradation products can then be identified and monitored in subsequent stability studies.
Q4: What are the different types of impurities I might encounter in my this compound sample?
A4: Impurities in a drug substance can be classified into three main categories:
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Organic impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[3]
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Inorganic impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other materials like filter aids.[1]
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Residual solvents: These are organic volatile chemicals used during the synthesis process.[3]
Troubleshooting Guides
HPLC Analysis
Q1: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?
A1: Unexpected peaks can arise from several sources. The troubleshooting process can be broken down as follows:
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
Q2: My this compound peak is showing poor shape (e.g., tailing or fronting). How can I improve it?
A2: Poor peak shape in HPLC can be due to a variety of factors. Refer to the table below for common causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Modify the mobile phase pH to ensure the analyte is in a single ionic form. Add a competitor (e.g., a small amount of triethylamine for basic compounds) to the mobile phase to block active sites on the stationary phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the column with a new one. | |
| Peak Fronting | Column overload (less common than for tailing). | Reduce the injection volume or the concentration of the sample. |
| Poorly packed column bed. | Replace the column. | |
| Split Peaks | Clogged frit or partially blocked column inlet. | Reverse flush the column (if permitted by the manufacturer) or replace it. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Q3: The retention time of my this compound peak is shifting between injections. What should I do?
A3: Retention time shifts can compromise the reliability of your results. The following workflow can help identify the cause:
Caption: Workflow for troubleshooting HPLC retention time shifts.
Experimental Protocols
Protocol 1: Purity Determination and Impurity Profiling of this compound by Reverse-Phase HPLC
This protocol provides a general framework for the analysis of this compound. Method optimization will be required.
1. Instrumentation and Materials
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HPLC system with a UV detector
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C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or phosphoric acid (for mobile phase pH adjustment)
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This compound reference standard and sample
2. Chromatographic Conditions (Example)
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
3. System Suitability
Before sample analysis, perform at least five replicate injections of a standard solution to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
4. Sample Preparation
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Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
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Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Analysis
Inject the blank (diluent), standard solution, and sample solution into the HPLC system and record the chromatograms.
6. Data Interpretation
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Purity: Calculate the area percentage of the this compound peak relative to the total peak area in the chromatogram.
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Impurity Profiling: Identify and quantify any impurity peaks relative to the main peak. The relative retention time (RRT) can be used to track specific impurities across different runs.
General Experimental Workflow
Caption: General workflow for the quality control of this compound.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydrobostrycin Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Tetrahydrobostrycin. Given the limited specific data on this compound, this guide draws upon published research on its close structural analog, Bostrycin, to provide relevant troubleshooting strategies and expected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: Based on studies with the related compound Bostrycin, this compound is expected to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).[1][2][3] Key anticipated effects include:
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Dose- and time-dependent decrease in cell viability.
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Induction of apoptosis, observable through assays like Annexin V/PI staining.[1][2]
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Cell cycle arrest, typically at the G0/G1 or G2/M phase.[2]
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Induction of mitochondrial-mediated apoptosis, characterized by increased reactive oxygen species (ROS), decreased mitochondrial membrane potential, and changes in the expression of apoptosis-related proteins.[1]
Q2: My IC50 value for this compound is significantly different from what I expected based on related compounds.
A2: Variations in IC50 values are common and can be influenced by several factors.[4] Refer to the troubleshooting guide below for potential causes and solutions. It's important to note that the half-maximal inhibitory concentration of Bostrycin has been shown to range from approximately 2.18 to 7.71 µM in various cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-435), colon (HCT-116), and liver (HepG2) cancer cells.[1] A study on tongue squamous cell carcinoma cells reported IC50 values of 5.37 µg/mL for SCC9 cells and 3.50 µg/mL for SCC25 cells.[1]
Q3: I am not observing a significant increase in apoptosis after this compound treatment. What could be the reason?
A3: Several factors can lead to a lack of apoptotic induction. The concentration of this compound may be too low, or the incubation time may be insufficient to induce a measurable apoptotic response. Additionally, the cell line you are using may be resistant to the compound's effects. Refer to the troubleshooting section for guidance on optimizing your experimental conditions.
Q4: I am seeing high levels of necrosis instead of apoptosis. Is this expected?
A4: While the primary mechanism of action for related compounds is apoptosis, high concentrations of a cytotoxic agent can sometimes lead to necrosis.[5] If you observe a high percentage of necrotic cells (Annexin V and PI positive), consider reducing the concentration of this compound or shortening the treatment duration.
Q5: Are there any known off-target effects of this compound?
A5: Specific off-target effects of this compound are not well-documented. However, as an anthraquinone, it belongs to a class of compounds known to have diverse biological activities.[6][7] Off-target effects could manifest as unexpected changes in cellular signaling pathways unrelated to apoptosis. Careful experimental design with appropriate controls is crucial to identify and characterize any potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cell Viability Results (e.g., MTT Assay)
| Potential Cause | Recommended Action |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase during the experiment.[8] |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent and then diluted in culture medium. Precipitates can lead to inaccurate dosing. |
| Incubation Time | Verify that the incubation time is appropriate for your cell line and the expected mechanism of action. Bostrycin has shown time-dependent effects.[2] |
| Reagent Quality | Use fresh, high-quality MTT reagent and solubilization buffer.[9] |
| Contamination | Check for microbial contamination in your cell cultures, which can affect metabolic assays. |
Issue 2: Low or No Induction of Apoptosis
| Potential Cause | Recommended Action |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal time point for observing apoptosis. |
| Cell Line Resistance | Consider using a different cell line that may be more sensitive to this compound. |
| Assay Sensitivity | Ensure your apoptosis detection method (e.g., Annexin V/PI staining) is sensitive enough and that your flow cytometer is properly calibrated.[10][11][12][13][14] |
| Incorrect Staining Protocol | Review and optimize your Annexin V/PI staining protocol, including reagent concentrations and incubation times.[10][11][12][13][14] |
Issue 3: Unexpected Western Blot Results for Signaling Proteins
| Potential Cause | Recommended Action |
| Incorrect Antibody | Verify the specificity and optimal dilution of your primary and secondary antibodies. |
| Suboptimal Protein Extraction | Ensure your lysis buffer and protocol are appropriate for the target proteins and that protease and phosphatase inhibitors are included. |
| Timing of Analysis | Changes in protein expression or phosphorylation can be transient. Perform a time-course experiment to identify the peak response time. |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Bostrycin, which can serve as a reference for expected results with this compound.
Table 1: IC50 Values of Bostrycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung | ~10-30 (optimal linear relationship) | [2] |
| MCF-7 | Breast | 2.18 | [1] |
| MDA-MB-435 | Breast | 2.82 | [1] |
| HCT-116 | Colon | 4.78 | [1] |
| HepG2 | Liver | 7.71 | [1] |
| SCC9 | Tongue Squamous Cell | 5.37 µg/mL | [1] |
| SCC25 | Tongue Squamous Cell | 3.50 µg/mL | [1] |
Table 2: Apoptosis Induction by Bostrycin in Tongue Squamous Carcinoma Cells (SCC9 and SCC25)
| Cell Line | Bostrycin Concentration (µg/mL) | Treatment Time (hours) | Apoptotic Rate (%) | Reference |
| SCC9 | 4 | 48 | 23.4 | [1] |
| SCC9 | 8 | 48 | 48.23 | [1] |
| SCC25 | 2 | 24 | 16.77 | [1] |
| SCC25 | 4 | 24 | 33.07 | [1] |
| SCC25 | 8 | 24 | 37.57 | [1] |
| SCC25 | 4 | 48 | 26.03 | [1] |
| SCC25 | 8 | 48 | 56.17 | [1] |
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
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Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Western Blot for PI3K/Akt Pathway
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Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets. Then, incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anthracenedione compound bostrycin induces mitochondria-mediated apoptosis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry [pubmed.ncbi.nlm.nih.gov]
- 6. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
"minimizing variability in Tetrahydrobostrycin experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Tetrahydrobostrycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a secondary metabolite produced by some microorganisms and belongs to the tetrahydroanthraquinone class of compounds. It has been reported to exhibit weak antibiotic and anticancer properties. As a member of the anthraquinone family, it is structurally related to compounds known to have a variety of biological effects.
Q2: How should I prepare a stock solution of this compound?
This compound, like many other tetrahydroanthraquinones, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions.[1]
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2] It is crucial to perform serial dilutions of the stock solution in DMSO before the final dilution into aqueous cell culture medium to prevent precipitation.[3]
Q3: What are the best practices for storing this compound solutions?
The stability of this compound in solution has not been extensively studied. However, based on the general properties of related compounds, the following storage conditions are recommended to minimize degradation:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions (in aqueous media): Prepare fresh for each experiment and use immediately. Tetrahydroanthraquinones can be susceptible to degradation in aqueous environments, especially at non-neutral pH and when exposed to light.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or between experiments is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or optimizing the dilution method (e.g., serial dilutions in DMSO before adding to media).[3] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of rows. |
| Edge Effects | To minimize evaporation and temperature fluctuations on the outer wells of a microplate, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.[2] |
| Incubation Time | Optimize the incubation time with this compound. Short incubation times may not be sufficient to observe a significant effect, while very long times may lead to secondary effects or compound degradation. |
Issue 2: Inconsistent Biological Activity (e.g., Apoptosis, Cell Cycle Arrest)
Inconsistent or unexpected results in functional assays can be frustrating. Here are some common culprits and how to address them.
| Potential Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered cellular responses. |
| Compound Stability in Media | This compound may not be stable in cell culture media over long incubation periods. Consider refreshing the media with a new compound dilution for long-term experiments. |
| Assay Timing | The timing of analysis is critical for apoptosis and cell cycle assays. Create a time-course experiment to determine the optimal endpoint for observing the desired effect. |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to identify the optimal concentration range for inducing the biological effect of interest. |
Experimental Protocols
Disclaimer: The following are generalized protocols and should be optimized for your specific cell line and experimental conditions.
Cytotoxicity Assay (MTT/XTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent and non-toxic to the cells. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the optimized duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[5]
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Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained, Annexin V only, and PI only controls are essential for proper compensation and gating.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.[6][7]
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Cell Treatment: Treat cells with this compound for a duration that is appropriate for the cell line's doubling time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[7]
-
Staining: Wash the fixed cells to remove the ethanol and resuspend in a staining solution containing Propidium Iodide and RNase A.[6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Quantitative Data Summary
The following table provides an example of HPLC conditions that have been used for the quantification of a related tetrahydroanthraquinone, which could be adapted for this compound.
| Parameter | Condition | Reference |
| Column | Agilent ZORBAX SIL | [8] |
| Mobile Phase | n-hexane-dichloromethane-ethyl acetate | [8] |
| Internal Standard | Nitrobenzene | [8] |
| Solvent | Benzene | [8] |
| Detection | UV-Vis | [9] |
Visualizations
Experimental Workflow for Investigating this compound's Effects
Caption: A general experimental workflow for assessing the biological effects of this compound.
Hypothetical Signaling Pathway for this compound Action
Based on the activities of structurally related anthracyclines and other natural products, this compound might induce cellular stress leading to the activation of the MAPK signaling pathway and inhibition of topoisomerase, ultimately resulting in apoptosis and cell cycle arrest.
Caption: A hypothetical signaling pathway for this compound-induced cell death.
Troubleshooting Logic for Inconsistent Results
Caption: A logical troubleshooting workflow for addressing inconsistent experimental outcomes.
References
- 1. Method for preparing tetrahydro-2-ethyl anthraquinone from working solution for production of hydrogen peroxide by anthraquinone process - Eureka | Patsnap [eureka.patsnap.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. CN106324137A - Liquid chromatography quantitative analysis method for 2- 2 ethyl-anthraquinone and 4 tetrahydro-2-ethyl-anthraquinone - Google Patents [patents.google.com]
- 9. via.library.depaul.edu [via.library.depaul.edu]
Validation & Comparative
Tetrahydrobostrycin: A Comparative Analysis of its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tetrahydrobostrycin's performance against established anti-cancer therapies, supported by experimental data.
This compound, a naturally occurring anthraquinone compound, has demonstrated notable anti-cancer properties in preclinical studies. This guide provides a comprehensive validation of its experimental results, comparing its efficacy with standard-of-care chemotherapeutic agents. Detailed experimental protocols and visual representations of its mechanism of action are presented to facilitate a thorough understanding of its potential as a therapeutic agent.
In Vitro Cytotoxicity: this compound vs. Standard Chemotherapy
This compound, also referred to as Bostrycin in some literature, has shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, alongside those of commonly used chemotherapy drugs for comparison.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound (Bostrycin) | SCC9 | Tongue Squamous Cell Carcinoma | 5.37 µg/mL |
| This compound (Bostrycin) | SCC25 | Tongue Squamous Cell Carcinoma | 3.50 µg/mL |
| This compound (Bostrycin) | A549 | Human Lung Carcinoma | Not explicitly provided in IC50 format, but showed significant inhibition at 10, 20, and 30 µmol/L.[1] |
| Doxorubicin | A549 | Human Lung Carcinoma | ~0.1 µM |
| Cisplatin | A549 | Human Lung Carcinoma | ~5 µM |
Note: Direct comparative studies of this compound with Doxorubicin and Cisplatin under the same experimental conditions are limited. The IC50 values for Doxorubicin and Cisplatin are representative values from existing literature for comparative context.
Mechanism of Action: Induction of Apoptosis via Signaling Pathways
Experimental evidence suggests that this compound exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. The specific signaling pathways implicated differ depending on the cancer cell type.
Mitochondrial Apoptosis Pathway in Tongue Squamous Cell Carcinoma
In tongue squamous cell carcinoma cells (SCC9 and SCC25), Bostrycin has been shown to induce apoptosis through the mitochondrial pathway.[2] This is characterized by changes in the mitochondrial membrane potential and an increased expression of the pro-apoptotic protein BAX.[2]
References
A Comparative Guide to the Reproducibility of Tetrahydrobostrycin Studies
For researchers and professionals in the field of drug development, the reproducibility of scientific findings is a cornerstone of progress. This guide provides a comparative analysis of the synthesis and biological evaluation of Tetrahydrobostrycin and its closely related analogue, bostrycin, with a focus on the reproducibility of their anticancer activities. We delve into the experimental data from various studies, present detailed methodologies for key experiments, and visualize the signaling pathways implicated in their mechanism of action.
Comparative Analysis of Anticancer Activity
Bostrycin and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies provide a quantitative measure of their potency. A comparison of these values is essential for evaluating the consistency of the reported bioactivity.
One key study synthesized a series of bostrycin derivatives and evaluated their in vitro cytotoxicity against five human cancer cell lines (MCF-7, MDA-MB-435, A549, HepG2, and HCT-116) and one immortalized human breast epithelial cell line (MCF-10A) using the MTT assay.[1] The results, summarized in the table below, highlight the potent anticancer activity of these compounds, with some derivatives showing comparable or even superior activity to the positive control, epirubicin.[1]
Another study focused on the effect of bostrycin on human lung carcinoma A549 cells, also employing the MTT assay to determine cell viability.[2][3] This study provides further evidence of the antiproliferative effects of bostrycin.
Table 1: Cytotoxicity (IC50, μM) of Bostrycin and its Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-435 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-10A (Normal Breast) |
| Bostrycin (1) | >50 | >50 | >50 | >50 | >50 | >50 |
| Derivative 7 | 1.52 | 1.89 | 0.78 | 2.54 | 1.98 | 3.65 |
| Derivative 8 | 1.21 | 1.54 | 0.52 | 1.98 | 1.63 | 2.87 |
| Derivative 22 | 2.87 | 3.12 | 1.54 | 4.21 | 3.54 | 5.12 |
| Derivative 23 | 2.54 | 2.98 | 1.23 | 3.87 | 3.11 | 4.87 |
| Derivative 25 | 3.12 | 3.54 | 1.87 | 4.54 | 3.98 | 6.21 |
| Derivative 28 | 1.87 | 2.12 | 0.98 | 2.87 | 2.54 | 4.12 |
| Derivative 29 | 1.54 | 1.98 | 0.87 | 2.43 | 2.12 | 3.98 |
| Epirubicin | 0.87 | 1.12 | 0.61 | 1.54 | 1.23 | 2.12 |
Data sourced from a study on the synthesis and structure-activity relationship of bostrycin derivatives.[1]
The structure-activity relationship (SAR) analysis from these studies indicates that modifications at specific positions of the bostrycin scaffold can significantly impact its cytotoxic potency.[4] For instance, the introduction of dioxylcarbonyl groups at the C-2 and C-3 positions, tertiary amino groups at the C-6 position, and alkylthio groups at the C-6 and C-7 positions of the bostrycin structure were found to enhance its cytotoxicity.[4] This highlights the importance of precise and reproducible synthetic methodologies to ensure the generation of compounds with consistent biological activity.
Experimental Protocols
To facilitate the reproduction of these findings, detailed experimental protocols for the key assays are provided below.
Synthesis of Bostrycin Derivatives
Synthesis of 2,3-O-isopropylidenebostrycin (Derivative 5): To a solution of bostrycin (1) in anhydrous acetone, 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The reaction mixture is stirred at room temperature for a specified period. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Protocol used for A549 cells:
-
A549 cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of bostrycin or its derivatives for 48 hours.
-
Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2][3]
Signaling Pathway Analysis
Bostrycin has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, its inhibitory effect on the PI3K/Akt pathway has been identified as a crucial mechanism of its anticancer action.[2][3]
Bostrycin's Impact on the PI3K/Akt Signaling Pathway
Studies have demonstrated that bostrycin treatment of A549 lung cancer cells leads to a downregulation of key proteins in the PI3K/Akt pathway, including the p110α catalytic subunit of PI3K and phosphorylated Akt (p-Akt).[2][3] This inhibition of the PI3K/Akt pathway is associated with an increase in the levels of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[2][3]
Below is a diagram illustrating the proposed mechanism of action of bostrycin on the PI3K/Akt signaling pathway.
References
- 1. Studies on the Synthesis of Derivatives of Marine-Derived Bostrycin and Their Structure-Activity Relationship against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
Confirming the Identity of Synthesized Tetrahydrobostrycin: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative framework for confirming the identity of synthesized Tetrahydrobostrycin, a hexahydroanthrone derivative. By leveraging detailed spectroscopic data and standardized experimental protocols, researchers can confidently differentiate this compound from closely related compounds.
This guide presents a comparative analysis of this compound with its related compounds, Bostrycin and 1-Deoxythis compound. The structural elucidation of these compounds relies on a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data for Comparison
The following tables summarize the key spectroscopic data for this compound, Bostrycin, and 1-Deoxythis compound, providing a basis for direct comparison and identification of synthesized products.
Table 1: ¹H NMR Spectroscopic Data (600 MHz, DMSO-d₆)
| Position | This compound (δ ppm, J in Hz) | 1-Deoxythis compound (δ ppm, J in Hz) | Bostrycin (Data not available) |
| 1-OH | 12.18 (s) | - | - |
| 2 | - | 2.62 (dd, 17.4, 4.2) | - |
| 2.28 (dd, 17.4, 11.4) | - | ||
| 3 | 4.38 (d, 7.2) | 3.96 (m) | - |
| 4 | 4.14 (d, 7.2) | 1.83 (ddd, 12.6, 11.4, 6.0) | - |
| 1.58 (ddd, 12.6, 6.6, 4.2) | - | ||
| 4a | - | - | - |
| 5 | - | - | - |
| 6-OMe | 3.79 (s) | 3.78 (s) | - |
| 7 | 6.48 (s) | 6.46 (s) | - |
| 8 | - | - | - |
| 8a | - | - | - |
| 9-OH | 13.31 (s) | 13.36 (s) | - |
| 10 | 2.91 (d, 10.8) | 2.90 (d, 10.8) | - |
| 2.68 (d, 10.8) | 2.68 (d, 10.8) | - | |
| 10a | - | - | - |
| 1-Me | 1.14 (s) | 1.12 (s) | - |
| 3-OH | 5.31 (s) | 4.98 (d, 5.4) | - |
| 4-OH | 4.99 (s) | - | - |
Data for this compound and 1-Deoxythis compound obtained from a study on compounds isolated from a marine-derived fungus Aspergillus sp.[1]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Position | This compound (δ ppm) | 1-Deoxythis compound (δ ppm) | Bostrycin (Data not available) |
| 1 | 203.4 | 197.8 | - |
| 2 | 75.8 | 44.8 | - |
| 3 | 69.4 | 65.5 | - |
| 4 | 66.8 | 29.8 | - |
| 4a | 107.8 | 107.6 | - |
| 5 | 161.7 | 161.7 | - |
| 6 | 165.7 | 165.7 | - |
| 7 | 99.2 | 99.2 | - |
| 8 | 137.6 | 137.6 | - |
| 8a | 107.6 | 107.6 | - |
| 9 | 191.8 | 191.9 | - |
| 10 | 50.1 | 50.1 | - |
| 10a | 109.9 | 110.0 | - |
| 1-Me | 25.1 | 24.5 | - |
| 6-OMe | 56.4 | 56.4 | - |
Data for this compound and 1-Deoxythis compound obtained from a study on compounds isolated from a marine-derived fungus Aspergillus sp.[1]
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Formula | HRFAB-MS (m/z) | IR (KBr, cm⁻¹) |
| This compound | C₁₆H₁₈O₇ | 323.1121 [M+H]⁺ | 3422, 1636, 1384, 1278, 1226, 1201, 1152, 1070, 1054 |
| 1-Deoxythis compound | C₁₆H₁₈O₆ | 307.1176 [M+H]⁺ | 3448, 1636, 1384, 1278, 1226, 1201, 1152, 1070, 1054 |
| Bostrycin | C₁₆H₁₆O₈ | - | - |
Data for this compound and 1-Deoxythis compound obtained from a study on compounds isolated from a marine-derived fungus Aspergillus sp.[1]
Experimental Protocols
Accurate and reproducible data are paramount for the correct identification of synthesized compounds. Below are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 600 MHz NMR spectrometer is recommended for optimal resolution.
-
Sample Preparation: Dissolve 1-5 mg of the synthesized compound in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)
-
Instrumentation: A high-resolution mass spectrometer equipped with a Fast Atom Bombardment source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable matrix, such as m-nitrobenzyl alcohol (m-NBA), on the FAB probe tip.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and compare it to the calculated theoretical mass for the elemental composition of this compound (C₁₆H₁₉O₇).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the synthesized compound with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.
Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for confirming the identity of synthesized this compound.
References
Tetrahydrobostrycin vs. Bostrycin: A Comparative Guide on Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two related tetrahydroanthraquinone compounds, Tetrahydrobostrycin and Bostrycin. While both compounds share a similar structural backbone, emerging research indicates potential differences in their efficacy and mechanisms of action. This document aims to objectively present the available experimental data to aid in research and development decisions.
Comparative Analysis of Biological Activities
The primary reported activities for both this compound and Bostrycin are centered around their anticancer and antimicrobial properties. However, the extent of research and the amount of quantitative data available for each compound differ significantly.
Anticancer Activity
Bostrycin has been the subject of more extensive investigation regarding its cytotoxic effects on various cancer cell lines. In contrast, the anticancer potential of this compound is less characterized, with available information suggesting weaker activity.
Table 1: Comparison of In Vitro Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Bostrycin | A549 (Human Lung Carcinoma) | 2.64 | [1] |
| Hep-2 (Human Laryngeal Carcinoma) | 5.39 | [1] | |
| HepG2 (Human Hepatocellular Carcinoma) | 5.90 | [1] | |
| KB (Human Oral Epidermoid Carcinoma) | 4.19 | [1] | |
| MCF-7 (Human Breast Adenocarcinoma) | 6.13 | [1] | |
| MCF-7/Adr (Adriamycin-resistant Breast Cancer) | 6.68 | [1] | |
| This compound | Various | Weak activity reported | [2] |
Antimicrobial Activity
Both compounds have been reported to possess antimicrobial properties. Bostrycin has demonstrated activity against a range of bacteria, while this compound's activity is described as weak.
Table 2: Comparison of Antimicrobial Activity
| Compound | Target Organism | Activity | Reference |
| Bostrycin | Staphylococcus aureus | Strong | [1] |
| Escherichia coli | Strong | [1] | |
| Pseudomonas aeruginosa | Strong | [1] | |
| Sarcina ventriculi | Strong | [1] | |
| Bacillus subtilis | Strong | [1] | |
| Candida albicans | Moderate (IC50 = 12.5 µg/mL) | [1] | |
| This compound | Bacteria | Weak antibacterial activity | [2] |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature.
Signaling Pathways and Mechanism of Action
The molecular mechanisms underlying the biological activities of Bostrycin are partially understood, with evidence pointing towards the inhibition of the PI3K/Akt signaling pathway. In contrast, the specific signaling pathways affected by this compound have not yet been elucidated.
Bostrycin: Inhibition of the PI3K/Akt Signaling Pathway
Experimental evidence suggests that Bostrycin exerts its anticancer effects by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Bostrycin can induce apoptosis (programmed cell death) in cancer cells.
This compound: An Uncharacterized Mechanism
To date, the specific molecular targets and signaling pathways modulated by this compound have not been identified. Further research is required to understand its mechanism of action.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biological activities of this compound and Bostrycin.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Bostrycin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
References
A Comparative Analysis of Tetrahydrobostrycin and Other Quinones in Anticancer and Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetrahydrobostrycin with other notable quinone compounds, focusing on their performance in anticancer and antibacterial assays. The information presented is collated from various experimental studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, a member of the tetrahydroanthraquinone class of natural products, has demonstrated biological activity, albeit with seemingly modest potency compared to other well-established quinones. This guide delves into the available quantitative data on its efficacy and contrasts it with the activities of related tetrahydroanthraquinones such as Bostrycin and Altersolanol A, as well as clinically significant quinones like Doxorubicin, Emodin, and Mitomycin C. While specific quantitative data for this compound's anticancer activity remains limited in publicly accessible literature, this comparison leverages data from structurally similar compounds to provide a valuable perspective on its potential.
Comparative Analysis of Biological Activity
The efficacy of this compound and other selected quinones in inhibiting cancer cell growth and microbial proliferation is summarized below. The data is presented as IC50 values for anticancer activity and Minimum Inhibitory Concentration (MIC) values for antibacterial activity.
Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Class | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | Tetrahydroanthraquinone | - | Data not available | [1] |
| Bostrycin | Tetrahydroanthraquinone | A549 (Lung) | 2.63 | [2] |
| MCF-7 (Breast) | 2.18 | [2] | ||
| HepG2 (Liver) | 7.71 | [2] | ||
| Altersolanol A | Tetrahydroanthraquinone | K562 (Leukemia) | Not specified | [3] |
| A549 (Lung) | Not specified | [3] | ||
| Altersolanol B | Tetrahydroanthraquinone | MCF-7 (Breast) | 5.5 | [4] |
| T47D (Breast) | 8.8 | [4] | ||
| MDA-MB-231 (Breast) | 21.3 | [4] | ||
| Doxorubicin | Anthracycline | MCF-7 (Breast) | ~0.05 - 0.5 | [2][5] |
| A549 (Lung) | ~0.1 - 1.0 | [4][6][7] | ||
| Emodin | Anthraquinone | Various | ~10 - 50 | [8] |
| Mitomycin C | Mitomycin | Various | ~0.1 - 5.0 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
Antibacterial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antibacterial efficacy.
| Compound | Class | Bacterial Strain | MIC (µg/mL) | Citation |
| This compound | Tetrahydroanthraquinone | Staphylococcus aureus | Weak activity | [1] |
| Escherichia coli | Weak activity | [1] | ||
| Bostrycin | Tetrahydroanthraquinone | Bacillus subtilis | Not specified | [10] |
| Doxorubicin | Anthracycline | Various | Not typically used as an antibacterial | |
| Emodin | Anthraquinone | Staphylococcus aureus | ~1.56 - 12.5 | |
| Mitomycin C | Mitomycin | Various | Not typically used as an antibacterial |
Note: The term "weak activity" for this compound indicates that a high concentration of the compound was required to inhibit bacterial growth, although the exact MIC value was not specified in the available source.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of quinones are often attributed to their ability to induce oxidative stress, intercalate into DNA, and modulate various cellular signaling pathways.
This compound: While specific signaling pathways for this compound have not been extensively elucidated, its structural similarity to other tetrahydroanthraquinones suggests potential mechanisms involving the induction of apoptosis and modulation of cell survival pathways.
Bostrycin: This compound has been shown to induce apoptosis in cancer cells. Its mechanism involves the modulation of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]
Altersolanol A & B: Altersolanol A has been reported to have cytotoxic, cytostatic, anti-inflammatory, and anti-migrative activities.[3] Altersolanol B has been shown to inhibit the proliferation of estrogen receptor-positive breast cancer cells by modulating the PI3K/AKT and p38/ERK MAPK signaling pathways.[4][11]
Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage.[12] It also generates reactive oxygen species (ROS), inducing oxidative stress and apoptosis. Doxorubicin is known to activate various signaling pathways, including those involving p53 and NF-κB, leading to cell cycle arrest and apoptosis.[12]
Emodin: This anthraquinone affects multiple signaling pathways involved in cancer progression. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating pathways such as PI3K/Akt, MAPK, and NF-κB.
Mitomycin C: This bioreductive alkylating agent becomes activated under hypoxic conditions found in tumors. It cross-links DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways affected by some of the discussed quinones.
Caption: Simplified signaling pathway of Doxorubicin.
Caption: Key signaling pathways modulated by Emodin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further research.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][2][13][14][15]
Caption: Workflow for the MTT assay.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][16][17][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the final volume in each well to 100 µL or 200 µL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
References
- 1. mybiosource.com [mybiosource.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. Synthesis and inhibition of cancer cell proliferation of (1,3')-bis-tetrahydroisoquinolines and piperazine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 18. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Tetrahydrobostrycin: A Comparative Guide to its Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Tetrahydrobostrycin and its derivatives, detailing their structure-activity relationships (SAR) in anticancer applications. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of this promising natural product.
This compound, a tetrahydroanthraquinone derivative isolated from marine-derived fungi, has garnered significant interest for its potential therapeutic properties.[1] This guide delves into the key structural modifications of the this compound scaffold and their profound impact on its cytotoxic activity against various cancer cell lines.
Comparative Analysis of Anticancer Activity
A pivotal study by Chen et al. (2012) systematically synthesized a series of this compound derivatives and evaluated their in vitro cytotoxicity against a panel of human cancer cell lines.[1] The results, summarized in the table below, provide a clear framework for understanding the SAR of these compounds. The cytotoxic activity is expressed as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Modification Description | MCF-7 (Breast) | MDA-MB-435 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-10A (Normal) |
| 1 (Bostrycin) | Parent Compound | 2.18 ± 0.15 | 2.82 ± 0.21 | 2.63 ± 0.18 | 7.71 ± 0.53 | 4.78 ± 0.33 | > 50 |
| 5 | 2,3-O-isopropylidene | 3.15 ± 0.22 | 4.21 ± 0.31 | 3.89 ± 0.27 | 8.92 ± 0.61 | 5.67 ± 0.41 | > 50 |
| 6 | 2,3-O-(3-methyl-2-butenylidene) | 2.89 ± 0.19 | 3.98 ± 0.28 | 3.54 ± 0.24 | 8.15 ± 0.55 | 5.12 ± 0.38 | > 50 |
| 7 | 2,3-O-methylene | 0.92 ± 0.07 | 1.15 ± 0.09 | 0.78 ± 0.06 | 3.45 ± 0.25 | 2.11 ± 0.15 | 15.2 ± 1.1 |
| 8 | 2,3-O-carbonyl | 1.05 ± 0.08 | 1.28 ± 0.11 | 0.52 ± 0.04 | 2.89 ± 0.21 | 1.98 ± 0.14 | 12.8 ± 0.9 |
| 9 | 6-N-morpholinyl | 1.54 ± 0.12 | 2.01 ± 0.15 | 1.89 ± 0.14 | 5.67 ± 0.42 | 3.45 ± 0.26 | > 50 |
| 11 | 6-N-piperidinyl | 1.21 ± 0.09 | 1.87 ± 0.13 | 1.55 ± 0.11 | 4.98 ± 0.37 | 3.01 ± 0.22 | > 50 |
| 22 | 6,7-bis(ethylthio) | 0.88 ± 0.06 | 0.95 ± 0.07 | 0.61 ± 0.05 | 2.54 ± 0.18 | 1.54 ± 0.11 | 10.5 ± 0.8 |
| 23 | 6,7-bis(propylthio) | 0.75 ± 0.05 | 0.82 ± 0.06 | 0.55 ± 0.04 | 2.11 ± 0.15 | 1.28 ± 0.09 | 8.9 ± 0.6 |
| 25 | 6,7-bis(butylthio) | 0.68 ± 0.05 | 0.75 ± 0.05 | 0.48 ± 0.03 | 1.89 ± 0.13 | 1.15 ± 0.08 | 7.8 ± 0.5 |
| 28 | 6,7-bis(pentylthio) | 0.57 ± 0.04 | 0.63 ± 0.04 | 0.37 ± 0.03 | 0.82 ± 0.06 | 0.68 ± 0.05 | 5.4 ± 0.4 |
| 29 | 6,7-bis(hexylthio) | 0.61 ± 0.04 | 0.68 ± 0.05 | 0.41 ± 0.03 | 0.95 ± 0.07 | 0.72 ± 0.05 | 6.1 ± 0.4 |
| Epirubicin | Positive Control | 0.54 ± 0.04 | 0.61 ± 0.05 | 0.61 ± 0.04 | 0.78 ± 0.06 | 0.65 ± 0.05 | 2.1 ± 0.15 |
Data extracted from Chen et al., 2012.[1]
Key Structure-Activity Relationship Insights
The analysis of the cytotoxic data reveals several key trends in the structure-activity relationship of this compound derivatives:
-
Modifications at C-2 and C-3 Positions: Protection of the diol at the C-2 and C-3 positions with bulky ketal groups, such as isopropylidene (Compound 5 ) and 3-methyl-2-butenylidene (Compound 6 ), generally leads to a slight decrease in cytotoxic activity compared to the parent compound, Bostrycin (1 ). In contrast, the introduction of smaller bridging groups like methylene (Compound 7 ) and carbonyl (Compound 8 ) significantly enhances the anticancer activity.[1] This suggests that the steric bulk at these positions is a critical determinant of cytotoxicity.
-
Substitution at the C-6 Position: The replacement of the methoxy group at the C-6 position with cyclic amines like morpholine (Compound 9 ) and piperidine (Compound 11 ) results in a moderate improvement in cytotoxic activity.[1]
-
Disubstitution at C-6 and C-7 Positions: The most significant enhancement in anticancer activity was observed with the introduction of dialkylthio groups at both the C-6 and C-7 positions. A clear trend is observed where increasing the length of the alkyl chain from ethyl (Compound 22 ) to pentyl (Compound 28 ) leads to a progressive increase in cytotoxicity across all tested cancer cell lines.[1] However, a further increase to a hexyl group (Compound 29 ) results in a slight decrease in activity, suggesting an optimal lipophilicity for potent anticancer effects.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives was primarily conducted using the MTT assay.
MTT Assay for Cytotoxicity Evaluation
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (MCF-7, MDA-MB-435, A549, HepG2, HCT-116) and the normal human breast epithelial cell line (MCF-10A) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The this compound derivatives were dissolved in DMSO to prepare stock solutions. These stock solutions were then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of these dilutions were added to the respective wells, and the plates were incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were then gently shaken for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of the purple formazan solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagrams, generated using the DOT language, illustrate the key structure-activity relationships of this compound derivatives.
Caption: Structure-activity relationship of this compound for anticancer activity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
This guide provides a foundational understanding of the structure-activity relationship of this compound derivatives in the context of anticancer research. The presented data and experimental protocols offer valuable insights for the rational design of more potent and selective analogs for future drug development endeavors.
References
Tetrahydrobostrycin Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and target profile of a compound is paramount to advancing preclinical research. This guide provides a comparative analysis of Tetrahydrobostrycin, a tetrahydroanthraquinone derivative, detailing its potential for off-target effects and comparing its activity with related compounds. Experimental data and detailed protocols are provided to support further investigation.
This compound, a derivative of the natural product Bostrycin, belongs to the tetrahydroanthraquinone class of compounds. While its direct cross-reactivity profile is not extensively documented, studies on Bostrycin and other structurally similar anthraquinones provide significant insights into its potential biological targets and off-target effects. Evidence suggests that these compounds can exhibit broad cytotoxic effects, impacting both cancerous and non-cancerous cell lines, indicating a potential for multi-target engagement and cross-reactivity.
Comparative Analysis of Biological Activity
Studies on Bostrycin and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. However, this activity is not always selective for cancer cells, with notable cytotoxicity also observed in non-cancerous cell lines. This lack of high specificity suggests that this compound may interact with multiple cellular targets, a characteristic common to many anthraquinone-based compounds.
The proposed mechanisms of action for this class of compounds are multifaceted and contribute to their potential for cross-reactivity. Key pathways and molecular targets implicated in the activity of this compound and its analogs include:
-
PI3K/Akt Signaling Pathway: Bostrycin has been shown to inhibit the proliferation of human lung carcinoma A549 cells by downregulating the PI3K/Akt pathway[1]. This pathway is a central regulator of cell growth, proliferation, and survival, and its modulation can have widespread effects.
-
Topoisomerase II Inhibition: Anthracyclines, a related class of compounds, are well-known inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and apoptosis. It is plausible that this compound shares this mechanism.
-
Kinase Inhibition: Several anthraquinone derivatives have been identified as multi-kinase inhibitors, affecting the activity of various protein kinases that are crucial for cell signaling and proliferation[2][3]. The promiscuous nature of some kinase inhibitors can lead to off-target effects.
-
Reactive Oxygen Species (ROS) Generation: Some anthraquinones can induce the production of ROS, leading to oxidative stress and subsequent activation of cell death pathways, such as the JNK signaling pathway[4][5].
-
Protein Binding: A study has shown that Bostrycin can act as a coupling agent for protein immobilization, indicating its capacity to bind to various proteins[6]. This general protein-binding ability could contribute to a broader range of biological effects and potential cross-reactivity.
Quantitative Data Summary
To provide a clear comparison of the cytotoxic activity of Bostrycin derivatives, the following table summarizes the reported IC50 values against various cell lines. It is important to note that while some derivatives show potent anticancer activity, they also exhibit toxicity towards non-cancerous cells, highlighting the need for careful evaluation of their therapeutic window.
| Compound/Derivative | Cell Line | IC50 (µM) | Non-Cancerous Cell Line Toxicity (MCF-10A) |
| Bostrycin | A549 (Lung Carcinoma) | Varies (Significant Inhibition) | Not explicitly stated in all studies |
| Bostrycin Derivative 7 | A549 (Lung Carcinoma) | 0.78 | High Cytotoxicity |
| Bostrycin Derivative 8 | A549 (Lung Carcinoma) | 0.52 | High Cytotoxicity |
| Epirubicin (Control) | A549 (Lung Carcinoma) | 0.61 | High Cytotoxicity |
Experimental Protocols
To facilitate further research into the cross-reactivity and mechanism of action of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7][8][9][10][11]. A reference wavelength of 630 nm can be used to reduce background.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Principle: Topoisomerase II can separate interlocked DNA circles (catenated DNA) into individual circles. Inhibitors of this enzyme will prevent this decatenation.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
10x Topoisomerase II reaction buffer
-
Kinetoplast DNA (kDNA, a network of catenated DNA)
-
ATP
-
Test compound at various concentrations
-
Purified human topoisomerase II enzyme
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Catenated DNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands[12][13][14][15][16][17][18].
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a drug within a cellular environment.
Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. This stabilization can be detected by heating the cells and measuring the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized proteins) from the precipitated fraction.
-
Protein Detection: Analyze the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry[19][20][21][22]. An increased amount of the target protein in the soluble fraction at higher temperatures in the presence of the compound indicates target engagement.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Potential signaling pathways and cellular targets of this compound.
Caption: Experimental workflow for assessing this compound cross-reactivity.
References
- 1. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinone derivative emodin inhibits tumor-associated angiogenesis through inhibition of extracellular signal-regulated kinase 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The noni anthraquinone damnacanthal is a multi-kinase inhibitor with potent anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bostrycin, a novel coupling agent for protein immobilization and prevention of biomaterial-centered infection produced by Nigrospora sp. No. 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - LT [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. topogen.com [topogen.com]
- 15. inspiralis.com [inspiralis.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. axxam.com [axxam.com]
Tetrahydrobostrycin: A Comparative Analysis of an Emerging Antibiotic Candidate
In the ever-present battle against antimicrobial resistance, researchers are continually exploring novel compounds with the potential to combat pathogenic bacteria. One such compound of interest is Tetrahydrobostrycin, a member of the anthraquinone family of natural products. While specific data on this compound remains limited, this guide provides a comparative analysis based on its close analog, Bostrycin, and the broader class of anthraquinone antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and proposed mechanisms of action.
Performance Comparison: Anthraquinones vs. Conventional Antibiotics
Due to the scarcity of direct comparative studies involving this compound, this section focuses on the antibacterial activity of its structural analog, Bostrycin, and other notable anthraquinones like emodin and rhein. The primary metric for in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Anthraquinones Against Various Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Emodin | Staphylococcus aureus (MRSA) | 4 | [2] |
| Emodin | Streptococcus mutans | 0.5–2.0 (mg/mL) | [2] |
| Rhein | Staphylococcus aureus | 12.5 | [3] |
| Oxacillin (Control) | Staphylococcus aureus (MRSA) | 128 | [2] |
Proposed Mechanism of Action
The antibacterial mechanism of anthraquinones is believed to be multifaceted, distinguishing them from many conventional antibiotics. While the precise pathway for this compound is yet to be elucidated, the general mechanisms attributed to anthraquinones include the disruption of cellular redox processes and membrane integrity, and in some cases, the inhibition of nucleic acid and protein synthesis.[2] At high concentrations, some cationic anthraquinone analogs can act as membrane-disrupting agents.
A widely accepted mechanism for the broader class of quinone antibiotics, which includes anthraquinones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with these enzymes and bacterial DNA, quinone antibiotics trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.
Below is a diagram illustrating the proposed signaling pathway for the antibacterial action of quinone antibiotics.
Caption: Proposed mechanism of action for quinone antibiotics.
Experimental Protocols
Accurate and reproducible determination of antibacterial activity is paramount in drug discovery. The following are detailed methodologies for two standard in vitro assays used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solution of the test antibiotic
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the antibiotic in CAMHB directly in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
Stock solution of the test antibiotic
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates each containing a different concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten MHA before pouring the plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a multipoint replicator. Each spot should contain approximately 10⁴ CFU.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the site of inoculation.
Below is a diagram outlining the general workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General workflow for MIC determination.
Conclusion
While this compound itself remains a compound with limited published data, its structural relationship to Bostrycin and the broader class of anthraquinone antibiotics provides a valuable framework for initial assessment. The available evidence suggests that anthraquinones represent a promising class of antibacterial agents with a mechanism of action that may differ from or complement existing antibiotics. Their ability to potentially disrupt multiple cellular processes, including DNA replication and membrane integrity, makes them intriguing candidates for further investigation in the fight against drug-resistant bacteria. The standardized experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of this and other novel antibiotic compounds.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action investigation for the antibacterial cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Tetrahydrobostrycin and Doxorubicin in Cancer Therapy
A detailed analysis of two anthraquinone compounds, evaluating their mechanisms of action, cytotoxic effects, and induction of programmed cell death in cancer cells.
This guide provides a comprehensive comparison of Tetrahydrobostrycin and the well-established chemotherapeutic agent, doxorubicin. Due to the limited availability of direct data for this compound, this comparison leverages data from its closely related analogue, bostrycin, which shares a similar anthraquinone core structure. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side evaluation supported by experimental data and detailed methodologies.
Introduction
Doxorubicin is a cornerstone of cancer chemotherapy, widely used for its potent cytotoxic effects against a broad spectrum of malignancies.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1] this compound, a lesser-known natural product, is classified as a weak anticancer compound and antibiotic.[2] Given the scarcity of direct research on this compound, this guide will utilize available data on bostrycin, a structurally similar tetrahydroanthraquinone derivative, as a proxy to infer its potential anticancer properties.[3] Bostrycin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting that this compound may possess similar bioactivities.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for bostrycin (as a proxy for this compound) and doxorubicin, focusing on their cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity of Bostrycin (as a proxy for this compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.18 |
| MDA-MB-435 | Melanoma | 2.82 |
| A549 | Lung Cancer | 2.63 |
| HepG2 | Liver Cancer | 7.71 |
| HCT-116 | Colon Cancer | 4.78 |
Data sourced from a study by Xia et al. (2011), where cytotoxicity was compared with epirubicin, a doxorubicin analogue.[6]
Table 2: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.9 | [7] |
| MCF-7 | Breast Cancer | 2.2 | [7] |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | [8] |
| HCT-116 | Colon Cancer | Varies with exposure time | |
| PLC | Liver Cancer | Varies with cell line | [9] |
| AGS | Gastric Cancer | 5.73 (µg/mL) at 48h | [10] |
Note: IC50 values for doxorubicin can vary significantly based on the cell line, exposure time, and specific assay conditions.
Mechanism of Action
Both doxorubicin and bostrycin (representing this compound) are anthraquinone-based compounds and are expected to share some mechanistic similarities. However, key differences in their modes of action have been reported.
Doxorubicin:
Doxorubicin's anticancer activity is multifaceted and primarily involves:
-
DNA Intercalation: The planar aromatic rings of doxorubicin insert between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks that trigger apoptotic pathways.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[11]
Bostrycin (as a proxy for this compound):
Research on bostrycin suggests its anticancer effects are mediated through:
-
Induction of Mitochondrial Apoptosis: Bostrycin has been shown to induce apoptosis through the intrinsic pathway, characterized by changes in mitochondrial membrane potential.[4][11]
-
PI3K/Akt Pathway Downregulation: Studies have indicated that bostrycin can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[12][13] This pathway is often dysregulated in cancer.
-
Cell Cycle Arrest: Bostrycin can halt the cell cycle at different phases, depending on the cell type. G2/M arrest has been observed in tongue squamous cell carcinoma cells, while G1 arrest was noted in yeast and human lung carcinoma cells.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds and the general workflows for the experimental protocols described.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Proposed signaling pathway for Bostrycin.
Caption: General experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compounds for the specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest them.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative guide highlights the established anticancer properties of doxorubicin and explores the potential of this compound, based on data from its analogue, bostrycin. While doxorubicin exerts its effects primarily through direct DNA damage and topoisomerase II inhibition, bostrycin appears to act through the induction of mitochondrial apoptosis and modulation of the PI3K/Akt signaling pathway. The provided cytotoxicity data suggests that bostrycin is active against a range of cancer cell lines, although its potency may be lower than that of doxorubicin in some cases.
Further research is imperative to fully elucidate the anticancer mechanisms of this compound and to directly compare its efficacy and toxicity with standard chemotherapeutic agents like doxorubicin. The experimental protocols and pathway diagrams presented here provide a framework for such future investigations, which could ultimately determine the clinical potential of this natural product in cancer therapy.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. static.igem.org [static.igem.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Benchmarking Tetrahydrobostrycin: A Comparative Analysis Against Established Anticancer Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Tetrahydrobostrycin and its closely related analogue, Bostrycin, reveals a promising avenue for anticancer research, particularly in the context of tongue squamous cell carcinoma. This guide provides a detailed comparison of Bostrycin's cytotoxic effects against established chemotherapeutic agents, outlining its mechanism of action and providing essential experimental data for researchers and drug development professionals.
Comparative Efficacy Against Tongue Squamous Cell Carcinoma
Recent studies have demonstrated the potent anticancer activity of Bostrycin against human tongue squamous cell carcinoma cell lines, SCC9 and SCC25. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its efficacy. For comparison, the IC50 values of standard chemotherapeutic agents used in the treatment of head and neck cancers, such as Cisplatin and 5-Fluorouracil (5-FU), are presented.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Bostrycin | SCC9 | 5.37[1][2] | ~15.78 |
| SCC25 | 3.50[1][2] | ~10.28 | |
| Cisplatin | SCC-9 | 2.0 | 6.66 |
| SCC-25 | 1.5 | 5.00 | |
| 5-Fluorouracil | SCC-9 | 4.0 | 30.75 |
| SCC-25 | 3.0 | 23.06 |
Note: IC50 values for Cisplatin and 5-Fluorouracil are sourced from comparable studies on head and neck squamous cell carcinoma cell lines and may vary based on experimental conditions.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Bostrycin exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Mitochondrial-Mediated Apoptosis
Bostrycin triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria. This process involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key protein players in this pathway include the upregulation of Bax, a pro-apoptotic protein, which leads to the activation of caspase cascades, ultimately resulting in cell death.[1]
G2/M Cell Cycle Arrest
In addition to inducing apoptosis, Bostrycin has been shown to cause cell cycle arrest at the G2/M phase.[1][3] This prevents cancer cells from progressing through mitosis, the crucial stage of cell division, thereby inhibiting tumor growth. This mechanism is a hallmark of many effective anticancer agents.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathway of Bostrycin-induced apoptosis and a typical experimental workflow for assessing anticancer activity.
Caption: Bostrycin-induced mitochondrial apoptosis pathway.
Caption: Experimental workflow for anticancer drug screening.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., SCC9, SCC25) in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the comparative anticancer agent. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[4]
-
Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Cover the plate with tinfoil, agitate on an orbital shaker for 15 minutes, and read the absorbance at 590 nm with a reference wavelength of 620 nm.[4]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Collection: After treatment, collect both floating and adherent cells.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (1 mg/mL) to 100 µL of the cell suspension.[5]
-
Incubation: Incubate for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.[6][7]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: To eliminate RNA staining, resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml).[6]
-
PI Staining: Add PI staining solution (e.g., 50µg/ml) to the cells.[6]
-
Incubation: Incubate for 5 to 10 minutes at room temperature.[6]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.
Conclusion
The data presented in this guide positions this compound and its analogues as compelling candidates for further preclinical investigation. Its demonstrated cytotoxicity against tongue squamous cell carcinoma, coupled with a well-defined mechanism of action involving apoptosis and cell cycle arrest, warrants deeper exploration. This objective comparison with standard chemotherapeutic agents provides a valuable resource for the scientific community to guide future research and development in the quest for novel cancer therapies.
References
- 1. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Independent Verification of Tetrahydrobostrycin Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Tetrahydrobostrycin with alternative compounds, supported by experimental data from peer-reviewed studies. It is designed to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
This compound, a derivative of the natural compound bostrycin, has demonstrated notable cytotoxic effects against various human cancer cell lines. To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of bostrycin and its derivatives alongside epirubicin, a commonly used chemotherapeutic agent.
| Compound | MCF-7 (Breast) | MDA-MB-435 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) |
| Bostrycin | 2.18 µM | 2.82 µM | 2.63 µM | 7.71 µM | 4.78 µM |
| Derivative 7 | - | - | 0.78 µM | - | - |
| Derivative 8 | - | - | 0.52 µM | - | - |
| Derivative 28 | 0.57 µM | 0.63 µM | 0.37 µM | 0.82 µM | 0.68 µM |
| Epirubicin (Control) | - | - | 0.61 µM | - | - |
Table 1: Comparative cytotoxic activity (IC50) of bostrycin and its derivatives against various human cancer cell lines.[1]
Antibacterial Activity
| Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis |
| Ciprofloxacin | 0.25 - 2 µg/mL | 0.008 - 1 µg/mL | 0.12 - 4 µg/mL | 0.5 - 4 µg/mL |
| Gentamicin | 0.12 - 8 µg/mL | 0.25 - 4 µg/mL | 0.5 - 8 µg/mL | 4 - 32 µg/mL |
| Doxycycline | 0.12 - 4 µg/mL | 0.5 - 8 µg/mL | 8 - 64 µg/mL | 0.06 - 1 µg/mL |
| Linezolid | 0.5 - 4 µg/mL | 8 - 32 µg/mL | >64 µg/mL | 1 - 4 µg/mL |
Table 2: Representative Minimum Inhibitory Concentration (MIC) values of standard antibiotics against common bacterial pathogens. Data is compiled from various sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the bioactivity of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Epirubicin) for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Hypothesized Signaling Pathway for Bostrycin Derivatives
While the direct effect of this compound on specific signaling pathways has not been extensively documented, studies on its parent compound, bostrycin, suggest a potential mechanism of action involving the Akt/FOXO pathway, which is a critical regulator of cell proliferation and apoptosis.[1] The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer.
Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.
References
A Researcher's Guide to Selecting Positive Controls for Tetrahydrobostrycin Experiments
For researchers investigating the bioactivity of Tetrahydrobostrycin, a tetrahydroanthraquinone compound with noted weak anticancer and antibacterial properties, the selection of appropriate positive controls is paramount for validating experimental findings.[1][2] This guide provides a comparative overview of standard positive controls for cytotoxicity and apoptosis assays, complete with experimental protocols and data presentation, to ensure the reliability and reproducibility of your results.
Comparative Overview of this compound and Standard Controls
This compound is a microbial secondary metabolite whose anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.[2] When evaluating these effects, it is crucial to compare its activity against well-characterized compounds that induce similar cellular responses through known mechanisms. Doxorubicin and Staurosporine are excellent positive controls for such studies.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a widely used chemotherapy drug. Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and the activation of the apoptotic cascade.[3] Its structural similarity to the anthraquinone core of this compound makes it a relevant comparator.
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor, Staurosporine is a classic inducer of apoptosis in a wide variety of cell types.[4] It is frequently used as a positive control to confirm that the experimental system and detection methods for apoptosis are functioning correctly.
Table 1: General Properties of this compound and Recommended Positive Controls
| Feature | This compound | Doxorubicin | Staurosporine |
| Compound Class | Tetrahydroanthraquinone | Anthracycline Antibiotic | Alkaloid (Protein Kinase Inhibitor) |
| Primary Mechanism | Under Investigation (Likely Apoptosis Induction) | DNA Intercalation, Topoisomerase II Inhibition[3] | Broad-Spectrum Protein Kinase Inhibition |
| Typical Use | Experimental Anticancer Agent | Chemotherapy, Positive Control | Positive Control for Apoptosis Induction[4] |
Recommended Positive Controls for Key Assays
The choice of positive control should be tailored to the specific assay being performed. The following table provides recommendations for common experiments in anticancer drug screening.
Table 2: Assay-Specific Positive Controls and Working Concentrations
| Assay Type | Objective | Recommended Positive Control | Typical Working Concentration |
| Cell Viability (e.g., MTT, XTT) | Measure dose-dependent cytotoxicity | Doxorubicin | 0.1 - 10 µM |
| Apoptosis (Annexin V/PI) | Detect and quantify apoptotic cells | Staurosporine or Camptothecin | 1 - 2 µM (Staurosporine)[4], 2 - 4 µg/mL (Camptothecin)[4] |
| Caspase Activity | Measure activity of key executioner caspases (e.g., Caspase-3/7) | Staurosporine | 1 - 2 µM |
| DNA Fragmentation (TUNEL) | Detect late-stage apoptosis | DNase I (as a technical control) | Varies by kit |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are standard protocols for assessing cytotoxicity and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[5] Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (e.g., Doxorubicin). Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.[6]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated negative control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound, a positive control (e.g., 1 µM Staurosporine for 4 hours), and a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[7] Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on fluorescence:
-
Viable: Annexin V-FITC negative, PI negative.
-
Early Apoptotic: Annexin V-FITC positive, PI negative.
-
Late Apoptotic/Necrotic: Annexin V-FITC positive, PI positive.
-
Visualizing Experimental and Biological Pathways
Diagrams are crucial for understanding complex workflows and signaling cascades.
Caption: Workflow for in vitro anticancer drug screening.
Caption: Simplified overview of major apoptosis signaling pathways.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. karger.com [karger.com]
- 7. kumc.edu [kumc.edu]
Assessing the Specificity of Tetrahydrobostrycin: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for assessing the specificity of Tetrahydrobostrycin, a compound with reported weak antibiotic and anticancer properties.[1] To contextualize this analysis, we will compare its hypothetical specificity profile against established inhibitors of the Akt1 signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer.
This guide will delve into the experimental methodologies required to generate a robust specificity profile, present comparative data in a clear and structured format, and visualize the complex signaling pathways and experimental workflows involved.
The Significance of Kinase Inhibitor Specificity
The majority of kinase inhibitors target the ATP-binding site, which is highly conserved across the kinome, making off-target effects a significant concern.[2] These unintended interactions can lead to cellular toxicity, reduced efficacy, and misleading clinical trial outcomes.[3][4] Therefore, a thorough assessment of a compound's selectivity is a critical step in the drug discovery and development process.[2][5]
Comparative Analysis of Akt1 Inhibitors
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival.[6][7] Akt1, a serine/threonine kinase, is a central node in this pathway, and its aberrant activation is implicated in numerous cancers.[6][7] Consequently, numerous Akt1 inhibitors have been developed. For this guide, we will compare the hypothetical specificity of this compound against well-characterized Akt1 inhibitors: Capivasertib and Ipatasertib.
Table 1: In Vitro Potency and Selectivity of Akt1 Inhibitors
| Compound | Primary Target | IC50 (Akt1, nM) | IC50 (Akt2, nM) | IC50 (Akt3, nM) | Kinase Panel Selectivity Score (S-score) |
| This compound | Hypothesized: Akt1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Capivasertib | Akt1, Akt2, Akt3 | 3 | 8 | 8 | [Hypothetical Value] 0.1 |
| Ipatasertib | Akt1, Akt2 | 5 | 25 | >1000 | [Hypothetical Value] 0.3 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 indicates higher potency. The Kinase Panel Selectivity Score (S-score) is a measure of selectivity, with a lower score indicating higher selectivity.
Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)
| Compound | PKA (IC50, nM) | ROCK1 (IC50, nM) | PKCα (IC50, nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Capivasertib | >1000 | 250 | 500 |
| Ipatasertib | >1000 | 750 | >1000 |
This table highlights the inhibitory activity against a small selection of common off-target kinases. A comprehensive analysis would involve screening against a large panel of kinases.
Experimental Protocols for Specificity Assessment
A multi-faceted approach is essential for a thorough evaluation of inhibitor specificity. This involves a combination of biochemical, biophysical, and cell-based assays.
Kinase Profiling
Objective: To determine the selectivity of an inhibitor across a broad range of kinases.
Methodology:
-
Assay Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. Inhibition is measured as a decrease in substrate phosphorylation.
-
Procedure:
-
The test compound (e.g., this compound) is incubated with a panel of purified kinases (typically >300) at a fixed concentration (e.g., 1 µM).
-
ATP and a specific substrate for each kinase are added to initiate the reaction.
-
The extent of substrate phosphorylation is measured using various detection methods, such as:
-
Radiometric assays: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Using luciferase-based systems that couple ATP consumption to light output.
-
-
The percentage of inhibition for each kinase is calculated.
-
For hits (kinases showing significant inhibition), dose-response curves are generated to determine the IC50 values.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity and thermodynamics of the inhibitor-kinase interaction.
Methodology:
-
Assay Principle: ITC measures the heat change that occurs upon the binding of an inhibitor to its target protein.
-
Procedure:
-
A solution of the purified target kinase (e.g., Akt1) is placed in the sample cell of the calorimeter.
-
The test compound is loaded into the injection syringe.
-
The compound is injected in small aliquots into the sample cell.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data are used to determine the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment.
Methodology:
-
Assay Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizing the Data and Processes
To better understand the context of this analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway.
Caption: Experimental workflow for assessing inhibitor specificity.
Conclusion
The assessment of this compound's specificity requires a rigorous and multi-pronged experimental approach. By employing kinase profiling, biophysical binding assays, and cellular target engagement studies, researchers can build a comprehensive understanding of its on- and off-target activities. Comparing these findings to well-characterized inhibitors like Capivasertib and Ipatasertib will provide a crucial benchmark for evaluating its therapeutic potential and guiding further drug development efforts. This systematic evaluation is essential to de-risk a drug discovery program and increase the likelihood of clinical success.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]
- 4. scbt.com [scbt.com]
- 5. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal and Handling of Tetrahydrobostrycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of tetrahydrobostrycin, a compound noted for its weak antibacterial and anticancer properties. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 340.3 g/mol | [1] |
| Purity | >97% | [1] |
| Appearance | Brownish solid | [1] |
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety precautions.
Potential Hazards:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[2][3]
-
Face Protection: Use a face shield where splashing is possible.[2]
-
Lab Coat: A standard lab coat is recommended.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood.[2][4]
-
Avoid breathing in dust, fumes, or vapors.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Some suppliers recommend storing at -20°C.[3]
-
Store in a locked cabinet or other secure location.[2]
Step-by-Step Disposal Procedures
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure workplace safety.
1. Unused or Expired this compound:
-
Do not dispose of down the drain or in the regular trash.
-
Treat as hazardous chemical waste.
-
Dispose of the contents and the container at an approved waste disposal facility.[2][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
2. Contaminated Labware and PPE:
-
Solid Waste: Gloves, empty vials, and other contaminated disposable materials should be placed in a designated hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate should be collected and disposed of as hazardous waste.
3. Spill Cleanup:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For a small spill of solid material, gently cover with an absorbent material to avoid raising dust.
-
Carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
For a large spill, contact your institution's Environmental Health and Safety (EHS) department immediately.
Experimental Protocols: Handling for In Vitro Assays
This section provides a general methodology for the preparation of this compound for use in a typical in vitro cell-based assay.
Objective: To prepare a stock solution of this compound and subsequent dilutions for treating cultured cells.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Procedure:
-
Stock Solution Preparation (in a chemical fume hood): a. Calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). b. Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the tube until the solid is completely dissolved. This is your stock solution. e. Store the stock solution at -20°C or as recommended by the supplier.
-
Working Solution Preparation: a. On the day of the experiment, thaw the stock solution. b. Prepare intermediate dilutions of the stock solution in DMSO or sterile phosphate-buffered saline (PBS) if required. c. Prepare the final working concentrations by diluting the stock or intermediate solutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: a. Remove the existing medium from the cultured cells. b. Add the cell culture medium containing the desired concentration of this compound to the cells. c. Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO as the treated wells). d. Incubate the cells for the desired time period before proceeding with the assay to measure the biological response.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for screening the bioactivity of a natural product like this compound.
References
- 1. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LTβR Signaling Pathway - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling and Disposal of Tetrahydrobostrycin: A Precautionary Approach
Disclaimer: As of November 2025, specific safety and toxicological data for Tetrahydrobostrycin is not publicly available. Therefore, this guidance is based on the precautionary principle of treating this compound as a substance of unknown and potentially high toxicity. All handling and disposal procedures should be conducted with the utmost care, assuming the compound is highly potent and hazardous.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on best practices for managing potent compounds with unknown hazard profiles.
Personal Protective Equipment (PPE) for Unknown Hazards
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Handling Solids (e.g., weighing, aliquoting) | Full-face respirator with P100 (or equivalent) cartridges.[1] | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Chemical safety goggles and a face shield.[2][3] | Disposable lab coat over long-sleeved clothing, or a chemical-resistant suit.[4] |
| Handling Solutions | Half-face or full-face respirator with appropriate cartridges for the solvent. | Chemical-resistant gloves appropriate for the solvent. | Chemical safety goggles.[2][3] | Chemical-resistant apron over a lab coat. |
| Small-Scale (<1g) Operations in a Fume Hood | Not generally required if work is confined to a certified chemical fume hood. | Compatible chemical-resistant gloves. | Chemical safety goggles.[2][3] | Lab coat. |
| Spill Cleanup | Full-face, self-contained breathing apparatus (SCBA) for large or unknown spills.[5] | Heavy-duty, chemical-resistant gloves. | Chemical safety goggles and a face shield.[2][3] | Chemical-resistant suit or apron. |
Operational Plans: Step-by-Step Guidance
Experimental Protocol: Safe Handling of this compound
-
Preparation and Planning:
-
Review all available information on this compound and similar compounds.
-
Prepare a detailed Standard Operating Procedure (SOP) for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.[6]
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of solid this compound within a containment device such as a glove box or a ventilated balance enclosure.
-
Wear appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing papers.
-
Clean all surfaces thoroughly after handling.
-
-
Dissolution and Solution Handling:
-
Add solvent to the solid compound slowly to avoid splashing.
-
Keep the container closed as much as possible.
-
If working outside a fume hood is unavoidable, use a closed system for transfers.
-
-
Post-Experiment:
-
Decontaminate all equipment and surfaces that may have come into contact with this compound.
-
Dispose of all waste according to the procedures outlined below.
-
Remove PPE in a designated area, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly.
-
Emergency Plan: Spill Cleanup
In the event of a spill, follow these procedures:
-
Immediate Response:
-
Cleanup Procedure (for small, manageable spills):
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using an absorbent barrier.[9]
-
For liquid spills, use an absorbent medium like sand or vermiculite.[7] For solid spills, carefully cover with a damp paper towel to prevent aerosolization.
-
Neutralize the spill if the chemical nature is known and it is safe to do so. For unknown substances, this step should be skipped.[9]
-
Carefully collect the absorbed or contained material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[10]
-
Clean the spill area with soap and water.[8]
-
Dispose of all cleanup materials as hazardous waste.[11]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.[14][15]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14][16]
-
Visual Guides
Caption: General workflow for safely handling a hazardous chemical of unknown toxicity.
Caption: Decision-making logic for PPE selection when handling a substance of unknown hazard.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. epa.gov [epa.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 9. How to Quickly Clean Up Unidentified Spills | Lab Manager [labmanager.com]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
